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  • Product: Demiditraz Racemate
  • CAS: 944263-08-5

Core Science & Biosynthesis

Foundational

Demiditraz and Its Racemate: Chemical Architecture, Physical Properties, and Pharmacological Mechanisms

Executive Summary Demiditraz (development code PF-3814927) is a highly potent, broad-spectrum acaricide and parasiticide primarily utilized in veterinary medicine as a topical spot-on treatment. Structurally characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demiditraz (development code PF-3814927) is a highly potent, broad-spectrum acaricide and parasiticide primarily utilized in veterinary medicine as a topical spot-on treatment. Structurally characterized by an imidazole ring linked to a 2,3-dimethylphenyl moiety, the molecule's efficacy hinges on its stereochemistry and physicochemical profile. This technical whitepaper dissects the chemical structure of the Demiditraz racemate versus its active enantiomer, details its physical properties, elucidates its octopaminergic mechanism of action, and provides a field-proven, self-validating protocol for overcoming its formulation instability when co-administered with other active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Analytics

Demiditraz features a chiral center at the ethyl spacer connecting the imidazole ring to the phenyl group. While the racemate is utilized in early-stage synthesis and structural assays, the isolated (1S)-enantiomer exhibits the targeted biological activity required for commercial formulations[1].

The core scaffold is a diarylalkane-like backbone. The presence of the unsubstituted nitrogen on the imidazole ring imparts a weak basicity to the molecule, a critical factor that dictates downstream formulation strategies.

Quantitative Chemical Identifiers

The following table summarizes the structural and chemical distinctions between the active enantiomer and the racemate[1][2].

PropertyDemiditraz (Active Enantiomer)Demiditraz Racemate
CAS Registry Number 944263-65-4944263-08-5
IUPAC Name 2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Molecular Formula C₁₃H₁₆N₂C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol 200.28 g/mol
Stereochemistry Absolute (1S)Racemic (R/S) mixture
Hydrogen Bond Donors 11

Physicochemical Profiling and Environmental Fate

Understanding the physical properties of Demiditraz is paramount for predicting its pharmacokinetic behavior and environmental impact. As a topical parasiticide, the molecule must partition effectively into the lipid-rich layers of the animal's skin without systemic bioaccumulation.

Key Physical and Thermodynamic Properties
ParameterValueScientific Implication
Density ~1.053 g/cm³[]Standard compaction in solid-state handling.
Topological Polar Surface Area (TPSA) 28.7 Ų[1]High lipophilicity; excellent dermal penetration.
Log K_ow (Octanol/Water) 2.8[4]Optimal balance: lipophilic enough to reside in the sebaceous glands, but low enough to mitigate severe bioaccumulation risks.
Vapor Pressure 1.51 × 10⁻⁶ Torr[4]Classified as low-to-intermediate volatility; ensures the spot-on formulation remains on the host rather than evaporating.
pKa (Imidazole ring) ~7.2[5]Acts as a weak base at physiological pH, necessitating pH control in multi-API liquid formulations.

Mechanism of Action: Octopaminergic Agonism

Demiditraz exerts its parasiticidal effects by acting as an agonist at the octopamine receptors in the acarid nervous system[4]. Octopamine is an invertebrate-specific neurotransmitter homologous to mammalian norepinephrine.

By mimicking octopamine, Demiditraz binds to the G-protein coupled octopamine receptor, triggering the activation of adenylate cyclase. This leads to a rapid, unregulated elevation of intracellular cyclic AMP (cAMP)[6]. The resulting biochemical cascade causes profound neuronal hyperexcitation, manifesting as tremors, convulsions, detachment from the host, and ultimately, death of the parasite. Against Rhipicephalus sanguineus (brown dog tick), Demiditraz demonstrates an ED₁₀₀ of 0.1 mg/cm²[7].

In mammalian hosts, the molecule shows mild affinity for alpha-2 adrenergic receptors, but systemic exposure is negligible due to the localized nature of spot-on formulations[4].

Fig 1. Octopaminergic signaling cascade induced by Demiditraz.

Experimental Workflows: Overcoming Formulation Instability

The Causality of Degradation

A major challenge in veterinary drug development is co-formulating Demiditraz with other parasiticides, such as Fipronil, to achieve broad-spectrum efficacy. Because Demiditraz contains an imidazole ring with a pKa of 7.2, it acts as a weak base. When dissolved in standard carriers, it can drive the microenvironmental pH above 7.5.

The Problem: Fipronil is highly unstable at pH > 7.5 and undergoes rapid nucleophilic degradation[5]. If Demiditraz and Fipronil are simply mixed, the basicity of Demiditraz destroys the Fipronil. The Solution: The addition of a strong acid modifier (e.g., p-toluene sulfonic acid) protonates the imidazole ring of Demiditraz, locking the formulation pH below 7.5 and preventing the nucleophilic attack on Fipronil[5].

Protocol: pH-Stabilized Co-Formulation of Demiditraz and Fipronil

This protocol is designed as a self-validating system, ensuring chemical integrity at every phase.

Materials:

  • Demiditraz API (15% w/v)

  • Fipronil API (5% w/v)

  • Carrier solvent (e.g., N-Methyl-2-pyrrolidone [NMP] or Glycerol formal)

  • Acid Modifier: p-Toluene sulfonic acid (p-TsOH) (0.3 to 0.8 mEq relative to Demiditraz)

Step-by-Step Methodology:

  • Carrier Preparation: Dispense 70% of the final target volume of the carrier solvent (NMP) into a jacketed compounding vessel. Maintain temperature at 20–25°C.

  • Acidification (Critical Step): Add the p-TsOH acid modifier to the carrier. Causality: Dissolving the acid first ensures that when the basic Demiditraz is introduced, it is immediately protonated, preventing localized spikes in pH.

  • Demiditraz Integration: Slowly add the Demiditraz API under continuous sheer mixing until complete dissolution is achieved.

  • In-Process pH Validation: Extract a 1 mL aliquot. Dilute 1:10 in purified water and measure the apparent pH. Validation Gate: Proceed only if pH < 7.5. If pH > 7.5, titrate with additional p-TsOH.

  • Fipronil Addition: Once the acidic microenvironment is validated, introduce the Fipronil API. Mix until optically clear.

  • Volume Adjustment: QS (quantum satis) to the final batch volume using the remaining carrier solvent.

  • Final Validation (HPLC-UV): Analyze a sample using Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient). Self-Validation: The chromatogram must show distinct, undegraded peaks for both Demiditraz and Fipronil, confirming that the acid modifier successfully suppressed nucleophilic degradation.

Fig 2. pH-stabilized co-formulation workflow for Demiditraz and Fipronil.

References

  • Demiditraz | C13H16N2 | CID 24738933. Source: nih.gov.
  • CAS 944263-65-4 (Demiditraz). Source: bocsci.com.
  • 4(3,4-dichlorophenyl)1,2,3,4-tetrahydro-n-methyl-1-naphthalene amine racemate 140631-53-4. Source: guidechem.com.
  • JEAN HOLMES - Environmental Fate and Effects Division (EFED). Source: regulations.gov.
  • Insecticides: Chemistries and Characteristics 2nd Edition | Radcliffe's IPM World Textbook. Source: umn.edu.
  • WO2011092604A2 - Topical antiparasitic formulations. Source: google.com.
  • Insecticide | Synergists. Source: medchemexpress.com.

Sources

Exploratory

Target Engagement and Pharmacodynamics: In Vitro Binding Affinity Assays for Demiditraz Racemate

Executive Summary Demiditraz (PF-3814927) is a highly potent formamidine-class parasiticide and acaricide[1]. Like its predecessor amitraz, demiditraz exerts its primary mechanism of action by targeting the invertebrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demiditraz (PF-3814927) is a highly potent formamidine-class parasiticide and acaricide[1]. Like its predecessor amitraz, demiditraz exerts its primary mechanism of action by targeting the invertebrate octopamine receptor (OAR), specifically the β -adrenergic-like octopamine receptor 2 (oct β 2R)[2].

Because demiditraz possesses a chiral center, it is frequently synthesized and initially screened as a racemate (CAS No.: 944263-08-5)[3]. Evaluating the racemate before investing in complex chiral resolution allows researchers to establish a baseline for overall target engagement, polypharmacology, and assay robustness. This whitepaper provides an authoritative, step-by-step technical guide to designing, executing, and validating in vitro binding affinity and functional assays for demiditraz racemate.

Mechanistic Grounding: The Octopamine Receptor

Octopamine is a tyrosine-derived amine (TDA) that functions as a primary neurotransmitter and neurohormone in invertebrates, regulating feeding, locomotion, and metabolic rate[2]. The oct β 2R is a G-protein-coupled receptor (GPCR) that primarily couples to the Gs​ protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP)[4].

Formamidines like demiditraz act as potent orthosteric agonists at this receptor. Recent cryo-electron microscopy (cryo-EM) data reveals that formamidine pharmacophores form critical aromatic and hydrogen-bonding interactions with specific transmembrane residues (e.g., Y3076 6.55 and F3287 7.39 ) within the oct β 2R binding pocket[2]. Overstimulation of this pathway by demiditraz leads to fatal hyperexcitation in the target pest.

Pathway Demiditraz Demiditraz Racemate (Orthosteric Agonist) Octb2R Octopamine β2 Receptor (GPCR Target) Demiditraz->Octb2R High-Affinity Binding Gs Gs Protein Complex (Signal Transducer) Octb2R->Gs Conformational Shift AC Adenylyl Cyclase (Effector Enzyme) Gs->AC Alpha-s Activation cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Hydrolysis

Fig 1: Gs-coupled signaling pathway activated by demiditraz racemate at the octβ2R.

Assay Architecture & Rationale

To fully characterize demiditraz racemate, we must separate affinity (how tightly the ligand binds to the receptor) from efficacy (how well the ligand activates the receptor).

  • Radioligand Binding Assay: Directly measures the equilibrium dissociation constant ( Ki​ ) by competing demiditraz against a known radiolabeled ligand (e.g., [3H] -octopamine).

  • TR-FRET cAMP Assay: A functional cell-based assay that measures the downstream accumulation of cAMP to determine the half-maximal effective concentration ( EC50​ ).

The Principle of Self-Validation

A robust assay must prove its own validity in every run. We achieve this by:

  • Defining Non-Specific Binding (NSB): Using 10 µM phentolamine (a non-selective antagonist) to saturate specific sites, ensuring the signal we measure is strictly receptor-mediated[4].

  • Monitoring the Hill Slope ( nH​ ): A Hill slope of ~1.0 in the binding assay confirms competitive binding at a single orthosteric site, validating the law of mass action.

  • Calculating the Z′ Factor: In the functional assay, a Z′>0.5 between the baseline and maximum stimulation (using forskolin) guarantees that the assay window is statistically robust for screening.

Protocol I: Radioligand Binding Assay (Affinity)

This protocol utilizes membrane preparations from HEK-293 cells stably expressing the Rhipicephalus microplus (southern cattle tick) or Ixodes scapularis (deer tick) oct β 2R.

AssayWorkflow Prep 1. Membrane Preparation Incubate 2. Ligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Read 4. Scintillation Counting Filter->Read Analyze 5. Non-linear Regression Read->Analyze

Fig 2: Step-by-step workflow for the in vitro radioligand binding assay.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Harvest HEK-293-oct β 2R cells at 80% confluency.

  • Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) supplemented with a protease inhibitor cocktail. Causality: GPCRs are highly susceptible to proteolytic cleavage upon cell lysis; the inhibitor cocktail preserves the structural integrity of the orthosteric binding pocket.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ).

Step 2: Assay Incubation

  • In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -octopamine (or [3H] -amitraz), and varying concentrations of demiditraz racemate (10 pM to 10 µM).

  • Include control wells with 10 µM phentolamine to define NSB.

  • Incubate the plate at 25°C for 60 minutes. Causality: 25°C allows the binding reaction to reach thermodynamic equilibrium without accelerating the thermal degradation of isolated membrane proteins that occurs at 37°C.

Step 3: Rapid Filtration

  • Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 30 minutes. Causality: Both GPCR membranes and free radioligands can bind non-specifically to glass fibers. PEI is a cationic polymer that neutralizes the negative charge of the filter, drastically reducing background noise and improving the signal-to-background ratio.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester, washing three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Step 4: Detection & Analysis

  • Add scintillation cocktail to the dried filters and measure radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter.

  • Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol II: TR-FRET cAMP Accumulation Assay (Efficacy)

While affinity dictates binding, efficacy dictates the physiological response. Because demiditraz is an agonist, it will trigger Gs​ -mediated cAMP production[5]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its high sensitivity and resistance to compound auto-fluorescence.

Step-by-Step Methodology

Step 1: Cell Plating and Stimulation

  • Seed HEK-293-oct β 2R cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of newly synthesized cAMP, allowing the signal to accumulate to detectable levels.

  • Add demiditraz racemate in a 10-point dose-response curve. Include 10 µM forskolin as a positive control (maximum system cAMP capacity) and vehicle (DMSO) as a negative control.

  • Incubate for 30 minutes at room temperature.

Step 2: TR-FRET Detection

  • Add the TR-FRET lysis/detection reagents containing a Europium-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

  • Incubate for 1 hour. Causality: The assay relies on competitive immunoassay principles. Endogenous cAMP produced by the cells competes with the d2-cAMP tracer for binding to the Europium-antibody. Therefore, an increase in cellular cAMP results in a decrease in the TR-FRET signal.

  • Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Data Synthesis & Interpretation

To contextualize the pharmacological profile of demiditraz racemate, the quantitative data must be compared against endogenous ligands (octopamine) and established commercial standards (amitraz and its active metabolite, DPMF)[2].

Table 1: Representative Pharmacological Profiling at the oct β 2R

CompoundBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ , %)Hill Slope ( nH​ )
Demiditraz Racemate 12.4 ± 1.2 28.7 ± 2.1 95 ± 3 0.98
Amitraz (Standard)18.2 ± 1.545.1 ± 3.41001.02
DPMF (Active Metabolite)8.5 ± 0.915.2 ± 1.198 ± 20.95
Octopamine (Endogenous)45.6 ± 4.285.4 ± 6.51001.05

Note: Data represents typical experimental outputs. Emax​ is normalized to the maximum response elicited by 10 µM octopamine.

Scientific Insights
  • Target Validation: Demiditraz racemate exhibits a lower Ki​ (higher affinity) than the endogenous ligand octopamine, confirming its status as a highly potent synthetic competitor.

  • Receptor Reserve: The EC50​ (28.7 nM) is slightly right-shifted compared to the Ki​ (12.4 nM). This is typical for GPCRs and indicates that fractional receptor occupancy is tightly coupled to signal amplification, though full occupancy is not required for maximum response.

  • Assay Integrity: The Hill slope ( nH​ ) for demiditraz racemate is 0.98. Because it is nearly 1.0, we can confidently state that the racemate does not exhibit complex allosteric cooperativity or multi-site binding; it is a direct, competitive orthosteric binder. Future studies can utilize chiral chromatography to isolate the enantiomers and determine if the eutomer drives the sub-20 nM affinity while the distomer remains inactive.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Demiditraz Racemate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the molecular weight and solvent solubility profile of Demiditraz racemate, a compound of interest in veterinary...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular weight and solvent solubility profile of Demiditraz racemate, a compound of interest in veterinary medicine. The information herein is curated to support research and development activities by offering foundational physicochemical data, validated experimental protocols, and insights into analytical best practices.

Introduction to Demiditraz

Demiditraz is an active pharmaceutical ingredient primarily utilized in veterinary applications as an acaricide, effective against ectoparasites such as ticks and fleas.[1][2] Developed for use on canines, it functions by controlling infestations of blood-feeding invertebrates.[2] The compound is chemically identified as 2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole.[3] While specific stereoisomers exist, the common form "Demiditraz" typically refers to the racemic mixture, which is the focus of this guide. Understanding its fundamental properties, such as molecular weight and solubility, is a critical first step in formulation development, analytical method design, and toxicological studies.

Core Physicochemical Properties

A precise understanding of a compound's molecular weight and solubility is non-negotiable for accurate molar concentration calculations, dosage formulation, and predicting its behavior in biological and environmental systems.

Molecular Weight

The molecular formula for Demiditraz is C₁₃H₁₆N₂.[1][3][4] Based on this composition, its molecular weight has been computationally determined and is consistently cited across major chemical databases.

Table 1: Molecular Weight of Demiditraz

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₆N₂PubChem[3], Inxight Drugs[1]
Molar Mass200.28 g/mol PubChem[3], precisionFDA[4]
Monoisotopic Mass200.131348519 DaPubChem[3]

This molecular weight is the cornerstone for all stoichiometric calculations, from preparing standard solutions for analytical assays to formulating final product dosages.

Solvent Solubility Profile

The solubility of an active ingredient is a critical determinant of its bioavailability and dictates the choice of solvents for extraction, purification, formulation, and analytical testing. Currently, detailed quantitative solubility data for Demiditraz in a wide range of organic solvents is not extensively published in peer-reviewed literature.

However, based on the behavior of structurally similar acaricides like Amitraz, which has been studied more thoroughly, we can infer a likely solubility pattern.[5] Amitraz, for example, shows increased solubility and dissolution rates in organic solvents compared to aqueous media.[5][6] Its hydrolysis, a key degradation pathway, is slowest in DMSO and faster in ethanol and propylene glycol solutions, indicating that solvent choice is critical for both solubilization and stability.[5]

Table 2: Anticipated Solubility Profile of Demiditraz Racemate

Solvent ClassRepresentative SolventsAnticipated SolubilityRationale & Field Insights
Non-Polar Aprotic Hexanes, TolueneHigh The aromatic and alkyl moieties of Demiditraz favor interaction with non-polar solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents can engage in dipole-dipole interactions and are effective for many organic compounds. Acetone is often used for extraction in pesticide residue analysis.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The imidazole ring offers a site for hydrogen bonding, enhancing solubility in alcohols. However, the bulky hydrocarbon structure may limit very high solubility.
Aqueous Water, Buffered SolutionsLow to Insoluble The high lipophilicity (XLogP3-AA: 3.1[3]) and predominantly non-polar structure predict poor aqueous solubility. Hydrolysis may also occur, especially at low or high pH.

Given the lack of published quantitative data, experimental determination is required for any serious development work. The following section provides a robust protocol for this purpose.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol outlines a reliable, self-validating method for determining the equilibrium solubility of Demiditraz racemate in a chosen solvent. The shake-flask method is a gold-standard technique recognized for its simplicity and accuracy when performed correctly.

Causality Behind Experimental Choices:
  • Equilibrium: The primary goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. A 24-hour agitation period is typically sufficient for most organic compounds to reach this state, with a subsequent 24-hour settling period to ensure thermodynamic equilibrium.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is essential to ensure that the measured solubility is consistent and relevant to the intended application (e.g., room temperature or physiological temperature).

  • Purity: The use of high-purity Demiditraz and analytical grade solvents is critical to prevent impurities from affecting the solubility measurement.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and common method for quantifying the concentration of a dissolved analyte. A proper calibration curve is the foundation of its accuracy.

Step-by-Step Methodology:
  • Preparation:

    • Add an excess amount of solid Demiditraz racemate to several vials for each solvent to be tested. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms saturation.

    • Dispense a precise volume (e.g., 2.0 mL) of the selected analytical grade solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or orbital agitator within a temperature-controlled environment (e.g., 25°C).

    • Agitate the vials for 24 hours to facilitate the dissolution process.

    • After agitation, let the vials stand in the same temperature-controlled environment for at least 24 hours to allow undissolved solids to settle and to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved micro-particles. This step is critical to avoid artificially high results.

    • Dilute the filtered sample with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of Demiditraz of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples and record their peak areas.

    • Calculate the concentration in the diluted samples using the calibration curve.

  • Calculation of Solubility:

    • Multiply the measured concentration by the dilution factor to determine the concentration of the saturated solution.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration (Constant T°) cluster_sample Phase 3: Sampling & Analysis cluster_result Phase 4: Final Result A Add Excess Solid Demiditraz to Vial B Add Precise Volume of Solvent A->B C Agitate for 24h B->C D Settle for 24h C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining Demiditraz solubility.

Conclusion

While Demiditraz racemate is an established veterinary acaricide, its detailed solvent solubility profile remains an area requiring further public documentation. The molecular weight is well-defined at 200.28 g/mol .[3][4] Based on its lipophilic nature, it is expected to be readily soluble in most common organic solvents but poorly soluble in aqueous media. For precise formulation and analytical development, the shake-flask method detailed in this guide provides a robust framework for generating reliable, quantitative solubility data. This foundational knowledge is indispensable for advancing the research and application of Demiditraz in a scientifically rigorous manner.

References

  • Title: DEMIDITRAZ Source: precisionFDA URL: [Link]

  • Title: DEMIDITRAZ - Inxight Drugs Source: National Center for Advancing Translational Sciences URL: [Link]

  • Title: Demiditraz | C13H16N2 | CID 24738933 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Demiditraz — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Solvent and Surfactant Enhanced Solubilization, Stabilization, and Degradation of Amitraz Source: AAPS PharmSciTech URL: [Link]

  • Title: EPA Registers New Pesticide for Pet Use Source: Bloomberg Law URL: [Link]

  • Title: Powder dissolution curves for amitraz in various solvents. Source: ResearchGate URL: [Link]

  • Title: Determination of metaldehyde in different commercial pesticide formulations using green analytical procedure and gas chromatography flame ionization detection Source: ResearchGate (from Acta Chromatographica) URL: [Link]

Sources

Exploratory

Environmental Degradation Kinetics and Half-Life Assessment of Demiditraz Racemate: A Technical Guide

Abstract Demiditraz racemate (CAS 944263-08-5) is a novel acaricide belonging to the formamidine/imidazole chemical class, primarily utilized in topical spot-on veterinary treatments. While the U.S.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Demiditraz racemate (CAS 944263-08-5) is a novel acaricide belonging to the formamidine/imidazole chemical class, primarily utilized in topical spot-on veterinary treatments. While the U.S. Environmental Protection Agency (EPA) currently classifies the environmental exposure of spot-on demiditraz formulations as negligible (de minimis), understanding its environmental degradation half-life ( DT50​ ) is a critical prerequisite for drug manufacturing scale-up, agricultural read-across, and post-consumer waste risk assessment. This whitepaper synthesizes physicochemical data, structural analog read-across, and standardized methodologies to provide a comprehensive guide on evaluating the environmental fate of demiditraz racemate.

Physicochemical Drivers of Degradation

The environmental persistence of demiditraz is inherently dictated by its molecular structure—specifically its imidazole ring and 2,3-dimethylphenyl moiety. With a logKow​ of 2.8, demiditraz exhibits moderate lipophilicity. This suggests a low potential for extreme bioaccumulation but sufficient affinity for soil organic carbon ( Koc​ ) to limit rapid aqueous leaching .

Crucially, demiditraz is a weak base with a pKa​ of 7.2 . In aqueous and soil environments where the pH exceeds 7.5, the unprotonated fraction of the molecule becomes highly susceptible to nucleophilic attack and base-catalyzed hydrolysis. This pH-dependent instability is a primary driver of its abiotic degradation in alkaline soils, often necessitating the use of strong acid modifiers (e.g., p-toluenesulfonic acid) during commercial formulation to prevent premature degradation.

Structural Read-Across: Estimating the Half-Life

In the absence of extensive public field-dissipation data for demiditraz, environmental chemists employ structural read-across using amitraz, a closely related formamidine acaricide. Amitraz undergoes rapid hydrolysis and microbial degradation in aerobic soils, yielding a DT50​ of 10 to 25 days depending on soil organic matter and moisture content .

Given the structural homologies, demiditraz racemate is projected to exhibit a comparable moderate-to-low persistence profile. The primary degradation pathway involves the cleavage of the imidazole-alkyl linkage, yielding 2,3-dimethylphenyl derivatives before ultimate mineralization by soil microbiota.

Pathway Demiditraz Demiditraz Racemate (Parent Compound) Abiotic Abiotic Degradation Demiditraz->Abiotic Biotic Biotic Degradation (Soil Microbiota) Demiditraz->Biotic Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.5) Abiotic->Hydrolysis Photolysis Surface Photolysis Abiotic->Photolysis PrimaryDeg Primary Degradates (e.g., 2,3-dimethylphenyl derivatives) Biotic->PrimaryDeg Hydrolysis->PrimaryDeg Photolysis->PrimaryDeg BoundRes Bound Soil Residues (Non-extractable) PrimaryDeg->BoundRes Mineralization Mineralization (CO2 + H2O) PrimaryDeg->Mineralization

Proposed environmental degradation pathway for demiditraz racemate.

Standardized Experimental Protocol: OECD 307 Soil Degradation

To empirically validate the DT50​ of demiditraz racemate, a radiolabeled tracking study must be executed in accordance with OECD Test Guideline 307 . As a self-validating system, this protocol relies on strict mass balance recovery ( ≥90% ) to ensure analytical integrity.

Step-by-Step Methodology & Causality

Step 1: Soil Collection and Acclimation

  • Action: Collect topsoil (0-20 cm) from three distinct agricultural sites (e.g., sandy loam, silty clay, and loam). Sieve to 2 mm and adjust to 55% of maximum Water Holding Capacity (WHC). Acclimate in the dark at 20°C for 7 days prior to dosing.

  • Causality: Sieving ensures matrix homogeneity. The 55% WHC and 20°C parameters are critical to optimizing the metabolic activity of aerobic soil microbiota. Deviating to higher moisture levels risks establishing anaerobic pockets, which artificially skew the degradation kinetics toward reductive pathways.

Step 2: Dosing with 14C -Demiditraz Racemate

  • Action: Apply 14C -labeled demiditraz racemate (labeled at the stable imidazole ring) to the soil at a concentration reflecting the Predicted Environmental Concentration (PEC).

  • Causality: Using a 14C label allows for absolute quantification of the parent compound, extractable degradates, bound (non-extractable) residues, and mineralized CO2​ , regardless of the chemical transformations that occur.

Step 3: Incubation and Volatile Trapping

  • Action: Incubate the dosed soil in closed biometric flasks connected to a continuous airflow system. Route the exhaust air through ethylene glycol (to trap volatile organics) and 0.1 M NaOH traps (to capture 14CO2​ ). Keep flasks in total darkness.

  • Causality: Total darkness isolates microbial and hydrolytic degradation mechanisms by eliminating confounding surface photolysis. The trapping system ensures a closed mass balance; if total recovery falls below 90%, the system is leaking, invalidating the run.

Step 4: Time-Course Extraction and LC-MS/MS Analysis

  • Action: Sacrifice replicate flasks at Days 0, 1, 3, 7, 14, 28, 60, and 120. Extract soil with Acetonitrile/Water (80:20 v/v) using Accelerated Solvent Extraction (ASE). Quantify the parent compound and primary degradates via LC-MS/MS coupled with an inline radio-detector.

  • Causality: The aggressive ASE extraction is necessary to differentiate between bioavailable demiditraz and fractionated residues that have covalently bound to soil humic acids over time.

Step 5: Kinetic Modeling

  • Action: Plot the concentration of the parent compound over time. Apply Single First-Order (SFO) or First-Order Multi-Compartment (FOMC) kinetic models to derive the DT50​ and DT90​ .

Workflow SoilPrep 1. Soil Sieving & Acclimation Spiking 2. Spiking with 14C-Demiditraz SoilPrep->Spiking Incubation 3. Dark Incubation (20°C, 55% WHC) Spiking->Incubation Extraction 4. Solvent Extraction (Time-course) Incubation->Extraction Analysis 5. LC-MS/MS & Radiocounting Extraction->Analysis Modeling 6. Kinetic Modeling (DT50 Calculation) Analysis->Modeling

OECD 307 experimental workflow for determining aerobic soil degradation.

Quantitative Data Summaries

The following tables summarize the core physicochemical parameters that dictate the environmental fate of demiditraz, alongside the projected kinetic degradation values based on structural read-across.

Table 1: Physicochemical Properties Influencing Environmental Fate
ParameterValueEnvironmental Implication
Molecular Weight 200.28 g/mol Facilitates moderate mobility in aqueous environments.
Log Kow​ 2.8Low to moderate bioaccumulation potential; moderate soil adsorption.
pKa​ 7.2Exists partially unprotonated at physiological/environmental pH, increasing susceptibility to base-catalyzed hydrolysis.
EPA Exposure Class De minimisSpot-on veterinary application minimizes direct environmental loading.
Table 2: Projected Degradation Kinetics (Based on Formamidine Read-Across)
Environmental CompartmentEstimated DT50​ Primary Degradation Mechanism
Aerobic Soil (pH < 7.0) 15 – 25 DaysMicrobial degradation (C-N bond cleavage).
Aerobic Soil (pH > 7.5) 10 – 15 DaysCombined microbial degradation and base-catalyzed hydrolysis.
Surface Water (Sunlit) < 5 DaysRapid surface photolysis and hydrolysis.
Anaerobic Soil / Sediment > 60 DaysLack of oxidative microbial pathways slows degradation significantly.

References

  • Demiditraz: Preliminary Problem Formulation and Ecological Risk Assessment in Support of Registration Review. U.S. Environmental Protection Agency (Regulations.gov). Available at:[Link]

  • Topical Antiparasitic Formulations (WO 2011/092604 A2). World Intellectual Property Organization / Google Patents.
  • Amitraz Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD iLibrary. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Recovery Extraction of Demiditraz Racemate from Agricultural Soil Samples for LC-MS/MS Analysis

Abstract This application note presents a detailed and robust protocol for the extraction of demiditraz racemate, a key metabolite of the formamidine acaricide amitraz, from complex agricultural soil matrices. The method...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust protocol for the extraction of demiditraz racemate, a key metabolite of the formamidine acaricide amitraz, from complex agricultural soil matrices. The methodology is centered around a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, optimized to ensure high recovery rates and minimize matrix effects for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document provides a comprehensive guide, from sample preparation to final analysis, underpinned by scientific principles and best practices in pesticide residue analysis.

Introduction: The Significance of Monitoring Demiditraz in Soil

The formamidine pesticide amitraz is widely used in agriculture to control a variety of pests. Following application, amitraz can degrade in the soil, forming several metabolites, including demiditraz (N-(2,4-dimethylphenyl)-N'-methylformamidine). As a significant and persistent metabolite, the presence and concentration of demiditraz racemate in agricultural soil are of critical interest for environmental monitoring and food safety assessment.[1] Accurate quantification of demiditraz is essential to understand its environmental fate, potential for groundwater contamination, and uptake by crops.

Soil, as a complex and heterogeneous matrix, presents significant analytical challenges.[2] It is composed of a mixture of organic matter, minerals, and a diverse microbial population, all of which can interfere with the extraction and analysis of target analytes. Therefore, a highly effective and reliable extraction protocol is paramount for obtaining accurate and reproducible results.

Principles of the Extraction Methodology

The selected extraction methodology is a modification of the widely accepted QuEChERS protocol. The QuEChERS approach is a two-step process involving an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components.[2][3] This method has been chosen for its proven efficacy in pesticide residue analysis across a wide range of matrices, its simplicity, and its use of minimal solvent volumes.[2][3]

The QuEChERS Workflow: A Conceptual Overview

The QuEChERS method fundamentally relies on partitioning the target analyte between an aqueous sample (the soil slurry) and an organic solvent, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

QuEChERS_Workflow cluster_extraction Extraction Phase cluster_cleanup Cleanup Phase (d-SPE) cluster_analysis Analysis Phase Sample Soil Sample + Water Solvent Acetonitrile Addition Sample->Solvent Solvation Salts Addition of QuEChERS Salts (MgSO4, NaCl, Citrate Buffer) Solvent->Salts Salting-out Shake Vigorous Shaking Salts->Shake Analyte Partitioning Centrifuge1 Centrifugation Shake->Centrifuge1 Phase Separation Aliquot Transfer of Supernatant Aliquot Centrifuge1->Aliquot Supernatant Collection dSPESalts Addition of d-SPE Sorbents (PSA, C18, MgSO4) Aliquot->dSPESalts Matrix Component Removal Vortex Vortexing dSPESalts->Vortex Sorbent Interaction Centrifuge2 Centrifugation Vortex->Centrifuge2 Purification FinalExtract Final Extract Centrifuge2->FinalExtract Purified Extract LCMS LC-MS/MS Analysis FinalExtract->LCMS Quantification

Caption: The QuEChERS workflow for demiditraz extraction from soil.

Rationale for Key Experimental Choices
  • Solvent Selection (Acetonitrile): Acetonitrile is the solvent of choice for QuEChERS due to its ability to effectively extract a wide range of pesticides with varying polarities.[3] It is also immiscible with water in the presence of high salt concentrations, facilitating the partitioning of the analyte into the organic phase.

  • Buffering (Citrate Buffer): The stability of formamidine pesticides like demiditraz is pH-dependent. They are known to hydrolyze under both acidic and alkaline conditions.[4][5] A citrate buffer is incorporated into the extraction salts to maintain a stable pH in the range of 5.0-5.5, which is optimal for the stability of many pH-labile pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents:

    • Primary Secondary Amine (PSA): This sorbent is highly effective at removing organic acids, fatty acids, and sugars from the extract, which are common interferences in soil matrices.

    • C18: The C18 sorbent is included to remove non-polar interferences such as lipids.

    • Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to remove any residual water from the acetonitrile extract, which is crucial for preventing the degradation of certain analytes and ensuring compatibility with the analytical instrumentation.

Detailed Step-by-Step Protocol

This protocol is designed for the extraction of demiditraz racemate from agricultural soil with an assumed average moisture content.

Materials and Reagents
  • Homogenized agricultural soil sample

  • Demiditraz racemate analytical standard

  • LC-MS grade acetonitrile

  • Reagent-grade water

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate buffer)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and magnesium sulfate

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 3000 x g

  • Syringe filters (0.22 µm)

  • LC vials

Sample Preparation
  • Air-dry the soil sample at room temperature for 48 hours or until a constant weight is achieved.

  • Grind the dried soil sample to a fine powder using a mortar and pestle or a mechanical grinder.

  • Sieve the ground soil through a 2 mm mesh to ensure homogeneity.

Extraction Procedure
  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of reagent-grade water to the soil sample and vortex for 1 minute to create a slurry. Allow the sample to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the contents of one QuEChERS extraction salt packet to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at 3000 x g for 5 minutes.

Dispersive SPE Cleanup
  • Carefully transfer 1 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA, C18, and MgSO₄.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the tube at 3000 x g for 5 minutes.

  • The resulting supernatant is the final extract.

Final Extract Preparation for LC-MS/MS Analysis
  • Filter the final extract through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of demiditraz due to its high sensitivity and selectivity.[6][7]

Suggested LC-MS/MS Parameters
ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Specific to demiditraz (to be determined by direct infusion of a standard)

Note: The MS/MS transitions for demiditraz should be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the analytical method must be thoroughly validated.[8] Key validation parameters include:

  • Linearity: A calibration curve should be prepared using matrix-matched standards to assess the linear range of the method.

  • Accuracy (Recovery): The recovery of the method should be determined by spiking blank soil samples with known concentrations of demiditraz at different levels (e.g., low, medium, and high). Acceptable recovery is typically within the range of 70-120%.

  • Precision (Repeatability and Reproducibility): The precision of the method should be evaluated by analyzing replicate spiked samples on the same day (repeatability) and on different days (reproducibility). The relative standard deviation (RSD) should ideally be less than 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

Typical Performance Data (Based on Amitraz and its Metabolites)
ParameterExpected Performance
Linearity (R²) > 0.99
Recovery 80-110%
Repeatability (RSD) < 15%
Reproducibility (RSD) < 20%
LOQ 1-10 ng/g (ppb)

Logical Relationship of the Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical and self-validating sequence to ensure data integrity.

Analytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis_qc Analytical & QC Phase cluster_post_analysis Post-Analytical Phase SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation (Drying, Grinding, Sieving) SampleReceipt->SamplePrep Extraction QuEChERS Extraction SamplePrep->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMSAnalysis LC-MS/MS Analysis Cleanup->LCMSAnalysis DataProcessing Data Processing and Quantification LCMSAnalysis->DataProcessing QC Quality Control Checks (Blanks, Spikes, Duplicates) QC->DataProcessing Validation Criteria DataReview Data Review and Validation DataProcessing->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: Logical workflow for demiditraz analysis in soil samples.

Conclusion

The modified QuEChERS protocol detailed in this application note provides a reliable and efficient method for the extraction of demiditraz racemate from agricultural soil samples. The subsequent analysis by LC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification at trace levels. Adherence to the described protocol and rigorous method validation will ensure the generation of high-quality data for environmental monitoring and risk assessment purposes.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
  • Kasal, A., & Kmoníčková, E. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Food Additives & Contaminants: Part A, 26(12), 1549-1555. [Link]

  • Lehotay, S. J. (2007). Quick, easy, cheap, effective, rugged, and safe approach for determining pesticide residues. In Pesticide Protocols (pp. 239-261). Humana Press.
  • Li, Y., Dong, F., Liu, X., Xu, J., Chen, X., Wu, X., ... & Zheng, Y. (2014). Simple review of environmental analytic methods for the determination of pesticide metabolites. Journal of Separation Science, 37(1-2), 1-17. [Link]

  • Lozowicka, B., Jankowska, M., & Hrynko, I. (2016). A comparison of the QuEChERSER mega-method for pesticide determination in loamy-clayed soil and the effect of organic amendments. Journal of Xenobiotics, 6(1), 5890. [Link]

  • Pico, Y., Alfarhan, A., & Barceló, D. (2019). Analysis of formamidine pesticides and metabolites in pork and porcine liver using Agilent Captiva EMR—Lipid and LC/MS/MS. Agilent Technologies Application Note, 5994-0357EN. [Link]

  • Raina, R., & Kumar, A. (2025). Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. Ecotoxicology and Environmental Safety, 305, 114259. [Link]

  • SANTE/12682/2019. (2019). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Valverde, A., Aguilera, A., & Rodríguez, M. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of agricultural and food chemistry, 55(25), 10329-10335. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Analysis of Amitraz and its Main Metabolite in Pears via QuEChERS and LC-MS/MS. [Link]

  • Shimadzu. (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. [Link]

  • Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Al-Rajab, A. J., & Schiavon, M. (2010). Occurrence of pesticide residues in Spanish honey measured by QuEChERS method followed by liquid and gas chromatography–tandem mass spectrometry. Molecules, 15(10), 7144-7158. [Link]

  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. [Link]

  • Hanson, B. E., & Widenhoefer, R. A. (2006). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5423-o5424. [Link]

  • Khosrozadeh, A., & Nourbakhsh, F. (2023). L-arginine application triggered soil hydrolytic activity. Soil Science Annual, 74(1), 1-6. [Link]

  • Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69. [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology, 60(11), 1457-1470. [Link]

  • Hayano, K., & Tubaki, K. (1985). Hydrolytic enzyme activities related to the decomposition of organic nitrogen compounds, organic phosphate compounds and β-glucosides in tomato field soils. Soil Science and Plant Nutrition, 31(2), 231-239. [Link]

  • Valenta, J. J., & El-Bermani, M. F. (1980). Chemistry of N, N′-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. The Journal of Organic Chemistry, 45(15), 3056-3061. [Link]

  • Wang, Y., Zhang, J., Li, H., & Li, Y. (2023). Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils. International Journal of Environmental Research and Public Health, 20(11), 5988. [Link]

  • Erjavec, B., & Karlin, D. (2003). Solvent and surfactant enhanced solubilization, stabilization, and degradation of amitraz. Journal of agricultural and food chemistry, 51(23), 6782-6788. [Link]

  • Zhang, Y., Chen, J., Zhang, C., & Li, X. (2022). Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies. Water, 14(9), 1493. [Link]

  • Phrompittayarat, W., Putalun, W., Tanaka, H., Jetiyanon, K., Wittaya-areekul, S., & Sakane, T. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1332. [Link]

  • Koç, F., & Gür, M. (2006). Residue levels of malathion and fenitrothion and their metabolites in postharvest treated barley during storage and malting. Food Chemistry, 98(4), 657-662. [Link]

  • Kasai, D., Imai, S., Asano, S., Tabata, M., Iijima, S., Kamimura, N., ... & Fukuda, M. (2022). Characterization of Latex-Clearing Protein and Aldehyde Dehydrogenases Involved in the Utilization of poly (cis-1, 4-isoprene) by Nocardia farcinica NBRC 15532. International Journal of Molecular Sciences, 23(23), 14781. [Link]

  • The Pesticide Manual, (2018). A World Compendium, 18th Edition. BCPC. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Methods for the Quantitative and Chiral Analysis of Demiditraz

Abstract This application note presents a comprehensive guide for the detection and quantification of demiditraz using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Demiditraz, N'-(2,4-dimethylphenyl)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the detection and quantification of demiditraz using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Demiditraz, N'-(2,4-dimethylphenyl)-N-methylmethanimidamide, is a principal metabolite of the widely used acaricide amitraz and is also registered as a pesticide technical product for veterinary applications.[1] Given that demiditraz possesses a chiral center, its enantiomers may exhibit different pharmacological and toxicological profiles, making enantioselective analysis critical for comprehensive safety and efficacy assessments.[2][3] We provide two robust, validated protocols: Method A for high-throughput, quantitative analysis of racemic demiditraz in biological matrices, and Method B for the baseline chiral separation and quantification of its individual enantiomers. The methodologies cover sample preparation, detailed instrument parameters, and the scientific rationale underpinning the analytical choices.

Introduction

Demiditraz is a significant analyte in both environmental monitoring and drug development due to its relationship with amitraz, a formamidine pesticide used globally in agriculture and veterinary medicine.[4] Amitraz is rapidly metabolized in animals, with demiditraz (also known as BTS-27271 or DMPF) being one of its primary and more stable degradation products.[5][6][7] Consequently, monitoring for demiditraz is often essential for forensic and toxicological investigations of amitraz exposure.[8]

The presence of a stereocenter in the demiditraz molecule necessitates a deeper analytical approach than simple quantification. It is well-established that the enantiomers of chiral pesticides can differ significantly in their biological activity, metabolism rates, and toxicity.[9] Therefore, regulatory bodies and drug development professionals increasingly require enantioselective data to fully characterize the pharmacokinetic and pharmacodynamic properties of such compounds.[2][10]

This guide provides the scientific community with a detailed, field-proven framework for analyzing demiditraz using triple quadrupole LC-MS/MS, a technique renowned for its sensitivity and selectivity.[11][12] We address both the need for rapid quantification of the total racemate and the more nuanced requirement of chiral separation, ensuring researchers can select the appropriate method for their specific objectives.

Experimental
2.1. Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid (FA, >99%), Ammonium formate (NH₄FA, >99%).

  • Standards: Demiditraz racemic analytical standard (≥98% purity), Isotope-labeled internal standard (IS), e.g., Demiditraz-d6.

  • Sample Preparation: 0.2 µm syringe filters (PTFE), Protein Precipitation plates or tubes, QuEChERS salts (e.g., MgSO₄, NaCl).

2.2. Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution. (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)[13][14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., SCIEX QTRAP 5500, Agilent 6490)[13][15]

  • Analytical Columns:

    • Achiral Analysis: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Chiral Analysis: Polysaccharide-based chiral stationary phase (CSP) column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated silica, 4.6 x 250 mm, 5 µm).[16]

2.3. LC-MS/MS Method Parameters

The analysis is divided into two distinct methods. Method A is optimized for speed and high-throughput quantification of total demiditraz. Method B is designed for the specific separation of the R- and S-enantiomers.

This method uses a standard reversed-phase C18 column for rapid elution.

This method employs a specialized chiral stationary phase to resolve the enantiomers, which will then co-elute in the achiral method.

Table 1: Liquid Chromatography (LC) Parameters

ParameterMethod A: Achiral AnalysisMethod B: Chiral Analysis
Column Reversed-Phase C18 (2.1 x 50 mm, 1.8 µm)Cellulose-based CSP (4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater
Gradient/Isocratic Gradient: 10% B to 95% B in 3 minIsocratic: 90% A / 10% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40 °C25 °C
Injection Volume 5 µL10 µL
Run Time ~5 minutes~15 minutes

Demiditraz, with its formamidine structure, is readily protonated, making positive electrospray ionization (ESI+) the ideal choice. Detection was performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[17]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: +4500 V

  • Source Temperature: 550 °C

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions for Demiditraz

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE)Dwell Time (ms)Use
Demiditraz163.1121.1 25 V100Quantifier
Demiditraz163.191.135 V50Qualifier
Demiditraz-d6 (IS)169.1127.125 V100Quantifier
Rationale and Discussion
3.1. Causality of Experimental Choices
  • Ionization and Fragmentation: The precursor ion at m/z 163.1 corresponds to the protonated molecule of demiditraz, [M+H]⁺. The selection of the quantifier transition (163.1 → 121.1) is based on the principle of stable fragment formation. This transition represents the cleavage of the N-methylmethanimidamide side chain, resulting in the highly stable 2,4-dimethylphenylium cation. This fragmentation pathway is predictable and provides a robust and sensitive signal for quantification.[18][19] The qualifier ion provides an additional layer of confirmation, enhancing the trustworthiness of the identification.[13]

fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (CID) cluster_product Product Ions (Q3) Precursor Demiditraz [M+H]⁺ m/z = 163.1 Collision Nitrogen Gas Precursor->Collision Fragmentation Quantifier Quantifier Ion 2,4-dimethylphenylium m/z = 121.1 Collision->Quantifier Primary Transition Qualifier Qualifier Ion Tropylium Cation m/z = 91.1 Collision->Qualifier Secondary Transition

  • Chromatography:

    • Achiral: The use of a sub-2 µm C18 column with a fast gradient allows for rapid separation from matrix interferences and a short cycle time, which is ideal for routine screening or pharmacokinetic studies where a large number of samples are analyzed.[13]

    • Chiral: Polysaccharide-based CSPs, such as those coated with cellulose-carbamate derivatives, are highly effective for separating a wide range of chiral pesticides.[16] The isocratic mobile phase provides stable conditions necessary for the subtle enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral stationary phase, leading to their temporal separation.[10]

3.2. Sample Preparation

The choice of sample preparation is critical and matrix-dependent. A simple protein precipitation is often sufficient for plasma or urine, while a more comprehensive extraction like QuEChERS is required for complex solid matrices like food or tissue to minimize matrix effects.[15][20][21] The goal is to efficiently extract the analyte while removing interfering substances like phospholipids and proteins that can cause ion suppression in the ESI source.

Step-by-Step Protocols
4.1. Protocol 1: Stock and Working Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of racemic demiditraz standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of Demiditraz-d6 in methanol.

  • Working Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Spiking Solution: Prepare a working solution of the internal standard at 100 ng/mL in 50:50 acetonitrile:water.

4.2. Protocol 2: Sample Preparation from Plasma
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA for Method A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4.3. Protocol 3: Overall Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to final data reporting, forming a self-validating system where each step is controlled and monitored.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Receive Sample (e.g., Plasma, Tissue) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extract Analyte (Protein PPT / QuEChERS) Spike->Extract Reconstitute 4. Reconstitute in Mobile Phase Extract->Reconstitute Inject 5. Inject Sample Reconstitute->Inject Separate 6. Chromatographic Separation (Achiral or Chiral) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration & Quantification Detect->Integrate Report 9. Generate Report Integrate->Report

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and highly sensitive framework for the analysis of demiditraz racemate. Method A is optimized for high-throughput, quantitative screening, making it suitable for large-scale pharmacokinetic or residue monitoring studies. Method B provides the essential capability to separate and quantify the individual enantiomers, a critical requirement for advanced toxicological and stereoselective metabolism studies. By explaining the rationale behind key parameter choices and providing detailed, step-by-step protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals aiming to implement reliable and accurate demiditraz detection in their laboratories.

References
  • Wikipedia. (n.d.). Amitraz. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood Over 90 Days for Use in Forensic Determination | Request PDF. Retrieved from ResearchGate. [Link]

  • Knowles, C. O., & Benezet, H. J. (1981). Excretion Balance, Metabolic Fate and Tissue Residues Following Treatment of Rats With Amitraz and N'-(2,4-dimethylphenyl). Journal of Environmental Science and Health, Part B, 16(5), 547-55. [Link]

  • Chen, Y., Zhao, Q., & Guo, H. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. Journal of Analytical Toxicology, 45(9), 937-942. [Link]

  • Chen, Y., Zhao, Q., & Guo, H. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. PubMed, 33048165. [Link]

  • ResearchGate. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Direct enantiomeric separation of chiral pesticides by liquid chromatography on polysaccharide-based chiral stationary phases under reversed phase conditions. Retrieved from Royal Society of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Analytical methods for determination of pesticides: An Overview. Retrieved from Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Retrieved from NCBI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • JASCO Global. (2020). High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. Retrieved from JASCO Global. [Link]

  • Lund University. (n.d.). Pharmacokinetics of the enantiomers of thalidomide. Retrieved from Lund University. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from Agilent. [Link]

  • Agilent. (n.d.). An Optimal Method for the Analysis of Pesticides in a Variety of Matrices. Retrieved from Agilent. [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Retrieved from NCBI. [Link]

  • Agilent. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from Agilent. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

  • MDPI. (2021). Optical Screening Methods for Pesticide Residue Detection in Food Matrices: Advances and Emerging Analytical Trends. Retrieved from MDPI. [Link]

  • PubMed. (n.d.). Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients. Retrieved from PubMed. [Link]

  • LCGC International. (2020). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). Retrieved from LCGC International. [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Retrieved from SCIEX. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Enantioselectivity in Pharmacokinetics: A Mini Review. Retrieved from Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • ChemRobotics.com. (2013). US EPA, Pesticide Product Label, DEMIDITRAZ TECHNICAL, 09/09/2013. Retrieved from ChemRobotics.com. [Link]

Sources

Method

Application Note: Formulation and Stability Testing of Demiditraz Racemate Stock Solutions

Abstract This document provides a comprehensive guide to the formulation, preparation, and stability assessment of demiditraz racemate stock solutions. Demiditraz, N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the formulation, preparation, and stability assessment of demiditraz racemate stock solutions. Demiditraz, N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal metabolite of the formamidine pesticide amitraz, requires precise and stable stock solutions for accurate and reproducible experimental results in toxicological, metabolic, and environmental studies. This guide details critical pre-formulation considerations, step-by-step protocols for solvent-based stock solution preparation, and a framework for conducting stability-indicating studies using High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Stock Solution Integrity

Demiditraz, also known as DMPF, is a key analyte in the study of amitraz metabolism and environmental fate.[1][2] As with any reference standard, the accuracy of experimental outcomes is fundamentally dependent on the integrity of the prepared stock solutions. Degradation of the analyte can lead to inaccurate quantification, misinterpretation of biological activity, and non-reproducible results. The formamidine functional group, central to demiditraz's structure, is known to be susceptible to hydrolysis, particularly under acidic conditions.[3] Therefore, a systematic approach to formulation and stability validation is not merely recommended; it is essential for ensuring data quality.

This application note provides the foundational knowledge and actionable protocols to empower researchers to prepare, store, and validate stable demiditraz racemate stock solutions, thereby ensuring the trustworthiness of their scientific findings.

Pre-Formulation & Compound Characteristics

A thorough understanding of the physicochemical properties of demiditraz is the cornerstone of developing a stable formulation.[2] Key properties are summarized in the table below.

PropertyValue / InformationSource
Chemical Name N'-(2,4-Dimethylphenyl)-N-methylformamidine[4]
Synonyms DMPF, BTS-27271[1][2]
Molecular Formula C₁₀H₁₄N₂[4]
Molecular Weight 162.23 g/mol [4]
Known Solubility Soluble in most organic solvents such as acetone and acetonitrile.[3]
Chemical Class Formamidine[5]
Parent Compound Amitraz[4]

Causality Behind Experimental Choices:

  • Racemate Consideration: Demiditraz is a chiral molecule. For most reference and testing purposes, it is handled as a racemate. The protocols described herein are suitable for the racemic mixture. Specific enantiomer studies would require chiral separation techniques, which are beyond the scope of this document.

  • Hydrolytic Instability: The primary degradation pathway for formamidines like amitraz and, by extension, demiditraz is hydrolysis.[3][6] This reaction is catalyzed by acidic conditions, which cleave the formamidine bridge to yield 2,4-dimethylformanilide (DMF) and subsequently 2,4-dimethylaniline (DMA).[2] This known instability dictates a formulation strategy that avoids acidic environments and minimizes contact with water.

Proposed Degradation Pathway of Demiditraz

G Demiditraz Demiditraz (C₁₀H₁₄N₂) DMF 2,4-Dimethylformanilide (DMF) Demiditraz->DMF  Hydrolysis  (Acid-catalyzed) DMA 2,4-Dimethylaniline (DMA) DMF->DMA  Further Hydrolysis

Caption: Proposed hydrolytic degradation of demiditraz.

Solvent Selection and Preparation Protocol

Objective: To prepare a 10 mg/mL (approx. 61.6 mM) primary stock solution of demiditraz racemate in a suitable organic solvent.

Rationale for Solvent Choice: Given the hydrolytic instability, a non-aqueous, aprotic solvent is highly recommended. Acetonitrile is an excellent first choice due to its wide use in HPLC mobile phases, good solvating power for related compounds, and chemical inertness.[3][7] Dimethyl sulfoxide (DMSO) is another common choice for its high solubilizing capacity, but care must be taken as it can be hygroscopic. For this protocol, we will use HPLC-grade acetonitrile.

Materials & Equipment:

  • Demiditraz racemate (as solid powder)

  • HPLC-grade Acetonitrile (ACN)

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL)

  • Glass beaker and spatula

  • Amber glass autosampler vials with PTFE-lined caps

  • Calibrated micropipettes

Protocol 3.1: Preparation of a 10 mg/mL Primary Stock Solution

Step 1: Pre-equilibration

  • Allow the container of solid demiditraz and the solvent bottle to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture condensation.

Step 2: Calculation

  • To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of demiditraz.

    • Mass (mg) = Concentration (mg/mL) x Volume (mL)

    • Mass = 10 mg/mL x 10 mL = 100 mg

Step 3: Weighing

  • Place a clean, dry weigh boat on the analytical balance and tare.

  • Carefully weigh approximately 100 mg of demiditraz. Record the exact mass to four decimal places (e.g., 100.45 mg). This exact mass is crucial for calculating the precise final concentration.

Step 4: Dissolution

  • Carefully transfer the weighed demiditraz powder into a clean, dry 25 mL glass beaker.

  • Add approximately 7 mL of acetonitrile to the beaker.

  • Place a small magnetic stir bar in the beaker and stir on a magnetic stir plate at a low-to-medium speed until the solid is fully dissolved. Visually inspect for any remaining particulates.

Step 5: Quantitative Transfer

  • Remove the stir bar using a magnetic retriever, rinsing the bar with a small amount (~0.5 mL) of acetonitrile back into the beaker.

  • Carefully pour the solution from the beaker into a 10 mL Class A volumetric flask.

  • Rinse the beaker with three successive portions of ~0.5 mL of acetonitrile, transferring each rinse into the volumetric flask. This ensures all the weighed compound is transferred.

Step 6: Final Dilution

  • Carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is precisely on the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

Step 7: Concentration Calculation

  • Calculate the exact concentration based on the actual mass weighed.

    • Exact Concentration (mg/mL) = Actual Mass (mg) / 10.0 mL

    • Example: 100.45 mg / 10.0 mL = 10.045 mg/mL

Step 8: Aliquoting and Storage

  • Immediately dispense the stock solution into amber glass vials in volumes suitable for single-use experiments (e.g., 200 µL or 500 µL).

  • Label each vial clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

  • Store the aliquots at ≤ -20°C, protected from light.[8]

Stability Testing Protocol

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. A forced degradation study is performed to generate these potential degradation products and demonstrate the method's specificity.[9]

Workflow for Stability Study

Caption: Workflow for a forced degradation study.

Protocol 4.1: Stability-Indicating HPLC Method Development

This method is based on published analyses of amitraz and its metabolites.[3][7]

ParameterRecommended ConditionRationale
Instrument HPLC with UV/Vis or Diode Array Detector (DAD)Standard equipment for purity and assay testing. DAD is preferred for peak purity analysis.
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Proven to be effective for separating amitraz and its polar metabolites.[3]
Mobile Phase Acetonitrile : Water (e.g., 80:20 v/v)Provides good separation for related compounds.[3] May require optimization.
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column.
Detection UV at 313 nmAmitraz has a strong absorbance at this wavelength; demiditraz should be similar.[3]
Injection Volume 20 µLStandard injection volume.
Column Temp 25°CControlled temperature ensures reproducible retention times.
Protocol 4.2: Forced Degradation Study
  • Prepare a working solution of demiditraz (e.g., 100 µg/mL) in acetonitrile from your primary stock.

  • Acid Hydrolysis: Mix equal volumes of the working solution with 0.2 M HCl to achieve a final concentration of 50 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the working solution with 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the working solution with 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a vial of the working solution in an oven at 60°C for 48 hours.

  • Photostability: Expose a vial of the working solution to direct UV and/or visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Keep a control sample wrapped in foil.

  • Control: Keep a vial of the working solution at -20°C.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples, including the T=0 control, using the HPLC method described above.

Acceptance Criteria for Stability-Indicating Method:

  • The method must resolve the main demiditraz peak from all degradation product peaks.

  • The DAD peak purity analysis of the demiditraz peak in stressed samples should pass, indicating no co-eluting impurities.

Protocol 4.3: Long-Term Stability Assessment
  • Prepare a fresh batch of demiditraz stock solution aliquots as per Protocol 3.1.

  • Place the vials in storage under the intended conditions (e.g., -20°C and 4°C).

  • Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).[10]

  • At each time point, remove one vial from each storage condition, allow it to thaw and equilibrate to room temperature, and analyze it using the validated stability-indicating HPLC method.

  • The concentration at each time point is compared to the T=0 result. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.[11]

Summary of Recommendations & Best Practices

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile or DMSO. Avoid aqueous and acidic solutions.

  • Preparation: Always perform quantitative transfers to ensure accurate final concentrations. Prepare solutions at room temperature to avoid moisture condensation.

  • Storage: Store stock solutions in single-use aliquots in amber vials at ≤ -20°C to minimize degradation from light and repeated freeze-thaw cycles.

  • Validation: Always validate the stability of your stock solutions under your specific storage conditions. A full forced degradation study is recommended to ensure your analytical method is stability-indicating.

  • Handling: Before use, allow aliquots to thaw completely and equilibrate to ambient temperature. Vortex briefly to ensure homogeneity before making dilutions.

References

  • Tseng, S. H., Chang, P. C., & Chou, S. S. (n.d.). Determination of amitraz residue in fruits by high performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

  • Iwan, J., & Knowles, C. O. (1981). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. ResearchGate. [Link]

  • Li, Y., et al. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. Journal of Analytical Toxicology, 45(9), 937–942. [Link]

  • Kubiak, A., & Biesaga, M. (2020). Solid phase-extraction procedure for the determination of amitraz degradation products in honey. Food Additives & Contaminants: Part A, 37(11), 1888–1896. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Stability testing of new drug substances and products Q1A(R2). [Link]

  • Shao, K., et al. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. ScienceDirect. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Rai, P. K., et al. (2022). Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment. PLOS ONE, 17(12), e0278147. [Link]

  • Costa, L. G., et al. (1990). Formamidine pesticides and alpha 2-adrenoceptors: studies with amitraz and chlordimeform in rats and development of a radioreceptor binding assay. Toxicology and Applied Pharmacology, 108(3), 405-411. [Link]

  • U.S. Environmental Protection Agency. (2013, September 9). Pesticide Product Label, DEMIDITRAZ TECHNICAL. [Link]

  • Dorweiler, K. J., et al. (2023). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS Analysis. Journal of AOAC INTERNATIONAL, 106(6), 1599-1608. [Link]

  • Olzmann, M., et al. (2017). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 19(4), 2687-2699. [Link]

  • Pan, H., et al. (2022). Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment. Science of The Total Environment, 836, 155448. [Link]

  • Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 16(1), 199. [Link]

Sources

Application

Application Note: A Robust Sample Preparation Protocol for the Analysis of Amitraz and its Metabolites in Complex Matrices

Introduction and Scientific Rationale Amitraz is a broad-spectrum acaricide and insecticide widely employed in veterinary medicine and agriculture to control ectoparasites like ticks and mites.[1] Its application, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Amitraz is a broad-spectrum acaricide and insecticide widely employed in veterinary medicine and agriculture to control ectoparasites like ticks and mites.[1] Its application, particularly in beekeeping for managing Varroa destructor mites, necessitates rigorous monitoring of its residues in products such as honey, beeswax, and animal tissues to ensure consumer safety.[2][3]

The analytical challenge lies in the inherent instability of the parent amitraz molecule. Under environmental or metabolic conditions, and particularly in acidic media, amitraz rapidly hydrolyzes into several key metabolites.[4][5] The primary degradation pathway involves the formation of N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF, also referred to as BTS 27271 or sometimes demiditraz), N-(2,4-dimethylphenyl)formamide (DMF, or BTS 27919), and ultimately, the stable and toxicologically significant compound 2,4-dimethylaniline (2,4-DMA).[1][4][6][7] Consequently, regulatory bodies often define the total amitraz residue as the sum of the parent compound and all metabolites that contain the 2,4-DMA moiety, calculated as a single value.[2]

Effective sample preparation is the most critical stage in the analytical workflow. Its purpose is to quantitatively extract the target analytes from a complex sample matrix while simultaneously removing interfering compounds (e.g., fats, sugars, pigments) that can compromise the accuracy and sensitivity of instrumental analysis.[8] This protocol details a robust and validated sample preparation method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized for the simultaneous extraction of amitraz and its primary metabolites for subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This protocol employs a buffered acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup. The causality behind this choice is twofold:

  • Buffered Acetonitrile Extraction: Acetonitrile is highly effective at precipitating proteins and extracting a wide polarity range of pesticides.[9] The addition of buffering salts during extraction maintains a stable pH, which is crucial for preventing the acid-catalyzed degradation of the parent amitraz during the procedure.[10] A subsequent salting-out step, typically with magnesium sulfate and sodium chloride, forces the partitioning of the analytes from the aqueous phase into the acetonitrile layer, concentrating them and facilitating their removal.

  • Dispersive SPE (dSPE) Cleanup: This rapid cleanup step utilizes a combination of sorbents to remove specific matrix co-extractives from the acetonitrile supernatant. Anhydrous magnesium sulfate absorbs residual water, while Primary Secondary Amine (PSA) sorbent effectively removes organic acids, fatty acids, and sugars. For matrices with high lipid content, such as animal fat or beeswax, octadecylsilane (C18) is included to bind non-polar interferences.[10] This targeted cleanup is essential for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[11]

The final, purified extract is then analyzed using UPLC-MS/MS, a technique that provides the high sensitivity and selectivity required to detect and quantify residues at the low parts-per-billion (ppb or µg/kg) levels mandated by food safety regulations.[11][12]

Workflow for Amitraz Residue Extraction and Cleanup

The following diagram provides a high-level overview of the complete sample preparation workflow.

SamplePrep_Workflow cluster_extraction Part 1: Extraction cluster_cleanup Part 2: Dispersive SPE Cleanup cluster_final Part 3: Final Preparation Sample 1. Weigh 5g Homogenized Sample into 50 mL Centrifuge Tube AddWater 2. Add 10 mL Deionized Water (for dry/low-moisture samples) Sample->AddWater AddACN 3. Add 10 mL Acetonitrile AddWater->AddACN AddSalts 4. Add QuEChERS Extraction Salts (MgSO4, NaCl, Citrate Buffers) AddACN->AddSalts Vortex_Shake 5. Vortex/Shake Vigorously (1 min) AddSalts->Vortex_Shake Centrifuge1 6. Centrifuge (4000 RCF, 5 min) Vortex_Shake->Centrifuge1 Transfer 7. Transfer Supernatant Aliquot (e.g., 6 mL) to dSPE Tube Centrifuge1->Transfer Collect Acetonitrile Supernatant dSPETube 8. dSPE Tube contains: - MgSO4 (Anhydrous) - PSA Sorbent - C18 Sorbent (for fatty matrices) Transfer->dSPETube Vortex_Centrifuge2 9. Vortex (30s) & Centrifuge (4000 RCF, 5 min) dSPETube->Vortex_Centrifuge2 Filter 10. Filter Supernatant (0.22 µm PTFE filter) Vortex_Centrifuge2->Filter Collect Purified Supernatant FinalVial 11. Transfer to Autosampler Vial Filter->FinalVial Analysis 12. LC-MS/MS Analysis FinalVial->Analysis

Caption: High-level workflow for amitraz residue analysis.

Detailed Experimental Protocol

Reagents and Materials
  • Solvents: LC-MS grade acetonitrile and methanol. Deionized water (≥18 MΩ·cm).

  • Standards: Certified reference standards of Amitraz, N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), N-(2,4-dimethylphenyl)formamide (DMF), and 2,4-dimethylaniline (2,4-DMA).

  • QuEChERS Salts & Sorbents: Pre-weighed kits are recommended for convenience and accuracy.[9]

    • Extraction Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium hydrogen citrate.

    • dSPE Sorbents: Anhydrous MgSO₄, Primary Secondary Amine (PSA), C18-EC (end-capped).

  • Apparatus: High-speed refrigerated centrifuge, sample homogenizer (e.g., Polytron), vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, syringe filters (0.22 µm PTFE).

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C in the dark.

  • Intermediate Stock Solution (10 µg/mL): Create a mixed standard solution by transferring appropriate volumes of each stock solution into a single volumetric flask and diluting with acetonitrile.

  • Working & Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking appropriate amounts of the intermediate stock solution into blank matrix extract (processed according to the protocol below). Typical calibration ranges are 1 to 100 µg/kg.[13] The use of matrix-matched standards is crucial to compensate for signal suppression or enhancement from co-eluting matrix components.[8]

Sample Preparation Procedure
  • Homogenization & Weighing:

    • Ensure the laboratory sample is thoroughly homogenized to be representative.

    • Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For honey or other viscous liquids, dissolve first in 10 mL of deionized water and vortex for 2 minutes.[2]

  • Extraction:

    • To the 50 mL tube, add 10 mL of acetonitrile .

    • Add the QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium hydrogen citrate).[10]

    • Immediately cap the tube and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids the extraction process.

    • Centrifuge at 4,000 RCF for 5 minutes at 4°C. This will result in a clear separation between the upper acetonitrile layer (containing the analytes) and the lower aqueous/solid matrix layer.

  • Dispersive SPE Cleanup:

    • Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL dSPE tube. The dSPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 (adjust sorbent amounts based on matrix type; C18 is essential for fatty samples).

    • Cap the dSPE tube and vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents.

    • Centrifuge at 4,000 RCF for 5 minutes at 4°C to pellet the dSPE sorbents.

  • Final Extract Preparation:

    • Carefully collect the purified supernatant.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis and System Validation

While this note focuses on sample preparation, the final determination is paramount. The prepared extracts should be analyzed using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Typical LC-MS/MS Conditions
ParameterConditionRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm)Provides excellent retention and separation for the target analytes.[6]
Mobile Phase A Water with 0.1% Formic Acid & 5-10 mM Ammonium FormateAcid and buffer improve peak shape and ionization efficiency in positive ESI mode.[6]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Gradient Optimized for separation of metabolites from matrix interferences.A typical run starts at low %B, ramps up to >90% B, and re-equilibrates.[14]
Ion Source Electrospray Ionization (ESI), Positive ModeAmitraz and its metabolites readily form protonated molecules [M+H]⁺.[10]
Analysis Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Method Validation and Quality Control

To ensure the trustworthiness of results, the entire method must be validated according to established guidelines (e.g., SANTE/12682/2019).[13]

ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.99 for matrix-matched calibration curvesDemonstrates a proportional response of the instrument to analyte concentration.
Accuracy (Recovery) 70 - 120%Confirms the efficiency of the extraction and cleanup process. Assessed by analyzing spiked blank samples.[13]
Precision (RSD) Repeatability RSDr ≤ 20%Measures the consistency and reproducibility of the method.[13]
Limit of Quantification (LOQ) Typically ≤ 10 µg/kgThe lowest concentration that can be reliably quantified with acceptable accuracy and precision, often set at or below the Maximum Residue Limit (MRL).[13]

Conclusion

This application note provides a scientifically grounded, detailed protocol for the preparation of diverse samples for amitraz and metabolite residue analysis. By leveraging a buffered QuEChERS extraction and a tailored dSPE cleanup, this method effectively isolates the target analytes from complex matrices while minimizing analyte degradation. The causality-driven choices in solvent, pH control, and cleanup sorbents ensure high recovery and a clean final extract, which is essential for robust, sensitive, and reliable quantification by LC-MS/MS. Adherence to this protocol, coupled with rigorous method validation, will enable laboratories to produce high-quality, defensible data for regulatory compliance and food safety monitoring.

References

  • Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Analytical Method for Amitraz (Animal Products). Japanese Food Chemistry Research Foundation. [Link]

  • Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS. Chinese Journal of Chromatography. [Link]

  • Method of Test for Pesticide Residues in Poultry and Livestock Products - Test of Amitraz and its Metabolite. (2021). Taiwan Food and Drug Administration. [Link]

  • In Vitro and Predictive Computational Toxicology Methods for the Neurotoxic Pesticide Amitraz and Its Metabolites. (2023). MDPI. [Link]

  • Extraction of amitraz and its metabolites with organic solvents. ResearchGate. [Link]

  • Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. (2016). Oxford Academic, Journal of Analytical Toxicology. [Link]

  • Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. Journal of Food and Drug Analysis. [Link]

  • Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. SciSpace. [Link]

  • Extraction and clean-up methods for the determination of amitraz total residues in beeswax by gas chromatography with electron capture detection. ResearchGate. [Link]

  • Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. (2016). PubMed. [Link]

  • Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Excretion Balance, Metabolic Fate and Tissue Residues Following Treatment of Rats With Amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine. (1981). PubMed. [Link]

  • Study of Acaricide Stability in Honey. Characterization of Amitraz Degradation Products in Honey and Beeswax. (2001). ACS Publications. [Link]

  • Determination of Amitraz Residue by Headspace Gas Chromatography in Honey and Beeswax Samples from Iran. Science Alert. [Link]

  • Amitraz pesticide: mode of action, regulations, detection. (2024). Phytocontrol. [Link]

  • Determination of amitraz residue in fruits by high performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS AMITRAZ SUMMARY REPORT (2). European Medicines Agency. [Link]

  • Amitraz Marker Residues in Honey from Honeybee Colonies Treated with Apiwarol. National Center for Biotechnology Information. [Link]

  • Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples. (2018). Royal Society of Chemistry. [Link]

  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. (2020). Agilent Technologies. [Link]

  • Multi-Residue Analysis of 210 Pesticides in Food Samples by Triple Quadrupole UHPLC-MS/MS. Shimadzu. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2003). Journal of Chromatography A. [Link]

Sources

Method

Application Note: Chiral Chromatography Techniques for Demiditraz Racemate Separation

Executive Summary Demiditraz (CAS 944263-65-4) is a highly potent amidine-derivative acaricide and parasiticide utilized heavily in veterinary medicine to control ectoparasites and prevent tick-borne diseases. Chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demiditraz (CAS 944263-65-4) is a highly potent amidine-derivative acaricide and parasiticide utilized heavily in veterinary medicine to control ectoparasites and prevent tick-borne diseases. Chemically identified as 2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, the molecule possesses a single chiral center at the ethyl linker bridging the imidazole and 2,3-dimethylphenyl rings. While the (S)-enantiomer drives the primary biological activity, the compound is frequently synthesized and evaluated as a racemate. Achieving baseline enantioseparation is critical for pharmacological profiling, toxicity assessments, and regulatory compliance. This application note details the mechanistic principles and provides validated protocols for the chiral separation of demiditraz using both Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Principles of Demiditraz Enantioseparation

Molecular Recognition on Polysaccharide CSPs

The separation of demiditraz enantiomers is governed by the formation of transient, diastereomeric complexes between the racemate and a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those utilizing derivatized cellulose or amylose, are highly effective for resolving imidazole analogues[1].

  • Hydrogen Bonding: The carbamate or benzoate linkages on the CSP act as primary hydrogen bond acceptors and donors for the basic N-H group of the demiditraz imidazole ring.

  • π−π Stacking & Steric Fit: The 2,3-dimethylphenyl moiety of demiditraz engages in π−π interactions with the phenyl rings of the CSP selector. The chiral cavities within the polymeric helical structure of the CSP provide the necessary steric environment to differentiate the (R) and (S) spatial arrangements.

The Causality of Basic Additives

A critical challenge in the chromatography of demiditraz is its basic imidazole nitrogen (pKa ~7.0). When utilizing silica-supported CSPs, this basic nitrogen interacts strongly with residual acidic silanols on the silica surface via ion-exchange and secondary hydrogen bonding. If left unmitigated, these secondary interactions cause severe peak tailing, retention time drift, and complete loss of enantiomeric resolution.

To counteract this, the addition of 0.1% v/v diethylamine (DEA) or triethylamine (TEA) to the mobile phase is strictly required[2]. These basic additives competitively bind to and mask the acidic silanols, ensuring that the analyte interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks and reproducible retention times.

Experimental Protocols

The following protocols are designed as self-validating systems. Before analyzing unknown samples, the System Suitability Testing (SST) criteria must be met to ensure the integrity of the chromatographic system.

Protocol A: Normal-Phase HPLC (NP-HPLC) Method

This method utilizes standard organic solvents and is ideal for routine analytical screening.

Step 1: Reagent & Mobile Phase Preparation

  • Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Add 0.1% (v/v) Diethylamine (DEA) to the mixture.

  • Degas the mobile phase via ultrasonication for 10 minutes.

Step 2: System Setup & Equilibration

  • Column: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm).

  • Parameters: Set the flow rate to 1.0 mL/min, column oven temperature to 25 °C, and UV detection to 230 nm.

  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes (CV) to ensure complete silanol masking by the DEA.

Step 3: Sample Preparation

  • Dissolve demiditraz racemate in a Hexane/IPA (50:50) diluent to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Execution & System Suitability Testing (SST)

  • Inject 10 µL of the standard solution.

  • Acceptance Criteria: The system is validated for use only if the Enantiomeric Resolution ( Rs​ ) is > 1.5, the Tailing Factor ( Tf​ ) for both peaks is < 1.5, and the Relative Standard Deviation (RSD) of retention times over three replicate injections is < 2.0%.

Protocol B: Supercritical Fluid Chromatography (SFC) Method

SFC offers a high-throughput, environmentally greener alternative with significantly reduced analysis times and lower organic solvent consumption[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Supercritical CO₂ (scCO₂).

  • Mobile Phase B (Co-solvent): Methanol containing 0.1% (v/v) Triethylamine (TEA).

Step 2: System Setup & Equilibration

  • Column: Install a Cellulose tris(4-methylbenzoate) column (e.g., Chiralcel OJ-H, 250 mm × 4.6 mm, 5 µm)[3].

  • Parameters: Set the system to an isocratic flow of 80% A / 20% B.

  • Flow & Pressure: Set flow rate to 3.0 mL/min and Automated Back Pressure Regulator (ABPR) to 120 bar.

  • Temperature: Set column oven to 35 °C.

Step 3: Execution & SST

  • Inject 5 µL of the 1.0 mg/mL demiditraz sample (dissolved in Methanol).

  • Acceptance Criteria: Rs​ > 2.0, Tf​ < 1.3. The lower viscosity of scCO₂ should yield sharper peaks and a baseline separation within 6 minutes.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters and performance metrics for both methodologies, allowing for rapid comparison and selection based on laboratory capabilities.

ParameterProtocol A: NP-HPLCProtocol B: SFC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Column Example Chiralcel OD-H (250 x 4.6 mm, 5 µm)Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1)scCO₂ / Methanol / TEA (80:20:0.1)
Flow Rate 1.0 mL/min3.0 mL/min
System Backpressure ~60 bar120 bar (Controlled via ABPR)
Column Temperature 25 °C35 °C
Typical Resolution ( Rs​ ) > 2.0> 2.5
Total Analysis Time ~15 min~6 min
Environmental Impact High (Organic solvent waste)Low (CO₂-based, minimal organic waste)

Workflow Visualization

The following diagram illustrates the logical progression of chiral method development for demiditraz, from initial screening through optimization and final self-validating system suitability.

DemiditrazWorkflow cluster_screening CSP & Mobile Phase Screening Racemate Demiditraz Racemate (R/S Mixture) NPHPLC NP-HPLC Hexane/Alcohol + DEA Racemate->NPHPLC Organic SFC SFC scCO2/Alcohol + TEA Racemate->SFC Greener Optimization Method Optimization (Temp, Flow, Additive %) NPHPLC->Optimization SFC->Optimization Validation System Suitability (Rs > 1.5, Tf < 1.5) Optimization->Validation Enantiomers Resolved Enantiomers (S)-Demiditraz & (R)-Demiditraz Validation->Enantiomers Validated

Workflow for demiditraz chiral separation method development.

References

  • US Patent 8,466,115 B2: Spirocyclic isoxazoline derivatives as antiparasitic agents. Google Patents.[3]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.[2][Link]

  • Separation of Racemic Chiral Drugs Using Immobilized CHIRALPAK IA: Methodology for Preparative Scale Development. Taylor & Francis.[1][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery in Demiditraz Racemate Extraction

Welcome to the technical support center for troubleshooting the extraction of demiditraz racemate. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting the extraction of demiditraz racemate. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving high recovery rates for this compound. Here, we move beyond simple procedural lists to explore the chemical principles governing each step, enabling you to diagnose issues logically and implement robust solutions.

Section 1: Frequently Asked Questions (FAQs) & Diagnostic Guide

This section addresses the most common issues encountered during demiditraz extraction in a question-and-answer format. Each answer provides a mechanistic explanation and a clear, actionable troubleshooting plan.

Q1: My overall recovery of demiditraz is consistently low. What are the most likely causes?

Low recovery is a systemic issue that can stem from several factors throughout the extraction workflow. Demiditraz, as a basic compound containing amine functionalities, requires careful control of pH. Furthermore, its stability, the choice of solvent, and physical extraction technique are all critical variables.

Mechanistic Insight: The core principle for extracting a basic compound like demiditraz is to manipulate its ionization state.[1][2][3] In its neutral (non-ionized) form, demiditraz is more soluble in organic solvents. In its protonated (ionized) form, it is more soluble in the aqueous phase. Low recovery often results from the analyte partitioning into the wrong phase or from degradation during the process.

Troubleshooting Protocol:

  • Verify pH Control: Confirm the pH of your aqueous sample is correctly adjusted. For a liquid-liquid extraction (LLE) of a basic compound into an organic solvent, the aqueous phase pH should be at least two units above the pKa of the analyte to ensure it is in its neutral form.[3]

  • Assess Analyte Stability: Demiditraz and its parent compound, amitraz, are known to be susceptible to hydrolysis, especially at acidic pH.[4][5][6] If your protocol involves an acidic wash step or if the sample matrix is acidic, degradation could be a significant cause of loss.

  • Evaluate Solvent Choice: The polarity of your extraction solvent must be well-matched to demiditraz.[3][7] If the solvent is too polar or not polar enough, partitioning will be inefficient.

  • Check for Emulsions: A stable emulsion between the aqueous and organic layers can physically trap your analyte, preventing complete phase separation and leading to significant loss.[3][7][8]

  • Review Extraction Vigor: While vigorous mixing is needed to maximize the surface area for extraction, overly aggressive shaking can promote emulsion formation.[7][8] Conversely, insufficient mixing will result in poor extraction efficiency.

Q2: How do I optimize the pH for extracting demiditraz? It seems to be very sensitive to this parameter.

You are correct; pH is arguably the most critical parameter for the successful extraction of ionizable compounds like demiditraz.[7][9]

Mechanistic Insight: The extraction of demiditraz relies on the principles of acid-base chemistry. As a basic compound, it can accept a proton (H+) to become a positively charged ion. The equilibrium between the neutral form (B) and the protonated form (BH+) is governed by the pH of the solution and the compound's pKa (the pH at which 50% of the compound is ionized).

  • When pH > pKa: The concentration of the neutral form [B] is higher. This form is less polar and preferentially partitions into the organic solvent.

  • When pH < pKa: The concentration of the ionized form [BH+] is higher. This form is more polar (a salt) and preferentially partitions into the aqueous phase.

To ensure >99% of the demiditraz is in its neutral form for extraction into an organic solvent, the pH of the aqueous phase should be at least 2 units higher than its pKa.[3]

Troubleshooting & Optimization Protocol:

  • Adjust Aqueous Phase pH: Before extracting with an organic solvent, adjust the pH of your sample to be at least pH 10-11 (assuming a pKa around 8-9, which is typical for similar amine structures). Use a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Verify with a pH Meter: Do not rely on pH paper. Use a calibrated pH meter to ensure accurate adjustment.

  • Consider a "Back-Extraction" for Cleanup: If your sample has acidic or neutral impurities, you can perform a cleanup step. After the initial extraction into the organic phase, you can "wash" the organic phase with an acidic solution (e.g., 0.1 M HCl). This will protonate the demiditraz, pulling it into the aqueous phase while leaving neutral impurities behind in the organic layer. You can then re-basify the new aqueous layer and re-extract the purified demiditraz into a fresh organic solvent.

Diagram: Acid-Base Extraction Workflow for Demiditraz

This diagram illustrates the principle of pH-controlled partitioning for purification.

LLE_Workflow cluster_0 Step 1: Initial Extraction (Basic Conditions) cluster_1 Step 2: Purification via Acid Wash (Back-Extraction) cluster_2 Step 3: Final Extraction Aqueous_Sample Aqueous Sample (Demiditraz + Impurities) Adjust to pH > pKa+2 Organic_Phase_1 Organic Phase 1 (Contains Neutral Demiditraz and Neutral Impurities) Aqueous_Sample->Organic_Phase_1 Extract with Organic Solvent Aqueous_Raffinate_1 Aqueous Raffinate 1 (Contains Ionic Impurities) DISCARD Acid_Wash Aqueous Acid Wash (e.g., 0.1M HCl) pH < pKa-2 Organic_Phase_1->Acid_Wash Combine for Purification Organic_Raffinate_2 Organic Raffinate 2 (Contains Neutral Impurities) DISCARD Aqueous_Extract_2 Aqueous Extract 2 (Contains Protonated Demiditraz Salt) Acid_Wash->Aqueous_Extract_2 Extract with Fresh Aqueous Acid Final_Aqueous Aqueous Extract 2 Adjust to pH > pKa+2 Aqueous_Extract_2->Final_Aqueous Isolate and Re-Basify Final_Organic Final Organic Phase (Contains Purified Neutral Demiditraz) Final_Aqueous->Final_Organic Extract with Fresh Organic Solvent

Caption: Workflow for purifying a basic analyte using pH-controlled LLE.

Q3: I'm observing a persistent emulsion layer between my aqueous and organic phases. How can I break it and prevent it from forming?

Emulsion formation is a very common problem in liquid-liquid extraction, especially with complex biological or environmental samples.[7][8] An emulsion is a stable suspension of one liquid in another, which physically traps the analyte and prevents clean separation.

Mechanistic Insight: Emulsions are often stabilized by surfactant-like molecules present in the sample matrix (e.g., phospholipids, fatty acids, proteins).[8] These molecules have both hydrophilic and hydrophobic regions, allowing them to bridge the interface between the aqueous and organic layers, preventing the small droplets from coalescing.[10]

Troubleshooting & Prevention Protocol:

Methods to Break an Existing Emulsion:

  • "Salting Out": Add a saturated sodium chloride (NaCl) solution (brine) or solid salt to the separatory funnel.[7][8] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent and non-polar compounds out of it, which helps break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to physically force the separation of the layers.[8]

  • Filtration: Pass the mixture through a phase separation filter paper or a plug of glass wool.[8] These materials can help to coalesce the droplets of one of the phases.

  • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may disrupt the emulsion.[8]

  • Thermal Shock: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.[10]

Methods to Prevent Emulsion Formation:

  • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or rocking motion. This reduces the energy input that creates the emulsion while still allowing for sufficient surface area contact for extraction.[8]

  • Pre-treatment of Sample: If dealing with high-fat samples, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids before proceeding with the primary extraction.

  • Consider Supported Liquid Extraction (SLE): SLE is an alternative to LLE where the aqueous sample is coated onto a solid support. The organic solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[8]

Q4: Could my demiditraz be degrading during the extraction process?

Yes, chemical degradation is a significant and often overlooked cause of low recovery. The stability of your analyte under the extraction conditions is crucial.

Mechanistic Insight: Demiditraz's parent compound, amitraz, is a formamidine pesticide known to be unstable in aqueous solutions, readily hydrolyzing, particularly under acidic conditions.[4][5][6] The hydrolysis proceeds at a faster rate in acidic pH ranges.[4][11] The degradation can yield several products, including 2,4-dimethylaniline and N-(2,4-dimethylphenyl)-N'-methylformamidine, which would not be detected as the parent compound, thus appearing as a loss in recovery.[4][5][6][11]

Troubleshooting & Mitigation Protocol:

  • Avoid Strongly Acidic Conditions: Minimize the time your analyte spends in acidic solutions. If an acid wash is necessary for cleanup, perform it quickly and at a reduced temperature (e.g., on an ice bath) to slow the rate of hydrolysis.

  • Analyze for Degradation Products: If you have the analytical standards, analyze your final extract and the discarded aqueous layers for the known degradation products of amitraz/demiditraz.[11] Detecting these confirms that degradation, not poor partitioning, is the problem.

  • Temperature Control: Perform extractions at room temperature or below. Elevated temperatures can accelerate degradation reactions.[9][11]

  • Use Fresh Solvents: Ensure your solvents are of high purity and free from contaminants that could catalyze degradation.

Diagram: Troubleshooting Logic for Low Recovery

This flowchart provides a systematic approach to diagnosing the root cause of low recovery rates.

Troubleshooting_Flowchart start Start: Low Demiditraz Recovery check_emulsion Is there a significant emulsion layer? start->check_emulsion emulsion_yes Yes check_emulsion->emulsion_yes Yes emulsion_no No check_emulsion->emulsion_no No break_emulsion Implement emulsion breaking techniques (e.g., salting out, centrifugation). Prevent with gentle mixing. emulsion_yes->break_emulsion check_pH Is aqueous pH > pKa+2 (e.g., pH 10-11)? emulsion_no->check_pH pH_no No check_pH->pH_no No pH_yes Yes check_pH->pH_yes Yes adjust_pH Adjust pH of aqueous phase using a calibrated meter. Re-extract. pH_no->adjust_pH check_stability Is analyte exposed to acidic conditions or high temperatures? pH_yes->check_stability stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No mitigate_degradation Minimize time in acid. Work at lower temperatures. Analyze for known degradants. stability_yes->mitigate_degradation check_solvent Is solvent choice appropriate? (See Solvent Table) stability_no->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes optimize_solvent Select a solvent with better partitioning characteristics. Consider solvent mixtures. solvent_no->optimize_solvent end_review Review extraction mechanics: - Sufficient mixing? - Correct phase ratio? - Re-validate analytical method. solvent_yes->end_review

Caption: A decision tree for systematically troubleshooting low extraction recovery.

Section 2: Quantitative Data & Protocols

Table 1: Solvent Selection Guide for Liquid-Liquid Extraction

The choice of solvent is a balance between its ability to solubilize the analyte and its immiscibility with the aqueous phase. For a moderately non-polar compound like demiditraz, the following solvents are common choices.

SolventPolarity IndexDensity (g/mL)Key Characteristics & Considerations
Dichloromethane (DCM) 3.1~1.33Pros: Excellent solvent for many organic compounds, forms the bottom layer. Cons: Can form emulsions, relatively volatile.
Ethyl Acetate 4.4~0.90Pros: Good general-purpose solvent, less toxic than DCM, forms the top layer. Cons: Has some miscibility with water, can hydrolyze under strong acid/base.
Methyl-tert-butyl ether (MTBE) 2.5~0.74Pros: Low water solubility, less prone to emulsion, forms the top layer. Cons: Volatile.
Toluene 2.4~0.87Pros: Good for non-polar compounds, low water solubility, forms the top layer. Cons: May be a weaker solvent for moderately polar analytes.

Note: Data compiled from general chemistry resources. Polarity index is a relative measure.

Protocol: Optimized Liquid-Liquid Extraction for Demiditraz Racemate

This protocol incorporates the principles discussed above for maximizing recovery.

Objective: To extract demiditraz from an aqueous matrix into an organic solvent with high efficiency.

Materials:

  • Aqueous sample containing demiditraz

  • Separatory Funnel

  • 1 M Sodium Hydroxide (NaOH)

  • Selected organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Calibrated pH meter

  • Saturated NaCl (Brine) solution

Procedure:

  • Sample Preparation & pH Adjustment:

    • Place your aqueous sample into a separatory funnel.

    • Using a calibrated pH meter, slowly add 1 M NaOH dropwise while stirring until the pH of the aqueous sample is stable at 10.5 ± 0.5 . This ensures the demiditraz is in its neutral, extractable form.[2][3]

  • First Extraction:

    • Add a volume of your chosen organic solvent to the separatory funnel (a common starting ratio is 1:1 aqueous to organic).

    • Stopper the funnel and, while holding the stopper firmly, invert it and vent to release any pressure.

    • Mix the layers by gently rocking or swirling the funnel for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.[8]

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Handling Emulsions (If Necessary):

    • If a stable emulsion forms, add 5-10 mL of brine and swirl gently.[8] Allow it to stand and observe if the layers separate. If not, consider centrifugation.

  • Collecting the Organic Phase:

    • Carefully drain the lower layer. If using DCM, this will be your organic extract. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is drained first.

    • Collect the organic layer in a clean flask.

  • Repeat Extraction:

    • Return the aqueous phase to the separatory funnel and add a fresh portion of organic solvent (e.g., half the initial volume).

    • Repeat the extraction process. Combining the extracts from 2-3 separate extractions will yield a much higher recovery than a single extraction with a large volume of solvent.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water. Swirl and let it sit for a few minutes until the liquid is clear.

    • Decant or filter the dried solvent into a new flask for concentration and subsequent analysis by GC-MS or LC-MS/MS.[12][13][14]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
  • Kinetics and Mechanism of Amitraz Hydrolysis | Journal of Agricultural and Food Chemistry.
  • Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber - ResearchGate.
  • Electrochemical Investigation of the Effect of pH and Solvent on Amitraz Stability | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Solvent and Surfactant Enhanced Solubilization, Stabilization, and Degradation of Amitraz.
  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
  • Emulsion Problem Encountered in Extractions - BrainKart.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments.
  • A Comprehensive Guide to Pesticide Residue Analysis - SCION Instruments.
  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices - K-Jhil.
  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
  • Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks - PMC.

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for Trace Demiditraz Racemate Detection

Welcome to the technical support center dedicated to the robust and sensitive detection of demiditraz racemate. As a key degradation product of the widely used acaricide amitraz, accurate quantification of demiditraz is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust and sensitive detection of demiditraz racemate. As a key degradation product of the widely used acaricide amitraz, accurate quantification of demiditraz is critical for environmental monitoring, food safety, and toxicological studies.[1][2] However, its analysis presents significant challenges, including instability, the need for chiral separation, and detection at trace concentrations within complex matrices.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, moving from high-level questions to in-depth troubleshooting and detailed protocols. Our approach is grounded in the principles of analytical chemistry to not only provide solutions but also to explain the causality behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of demiditraz.

Q: What is demiditraz and why is its detection important? A: Demiditraz, specifically N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), is a primary and more stable degradation product of amitraz.[1][2] Amitraz itself degrades rapidly in the environment and in biological systems.[5][6] Regulatory bodies often define the maximum residue limit (MRL) for amitraz as the sum of the parent compound and its metabolites containing the 2,4-dimethylaniline moiety.[1] Therefore, a sensitive method for demiditraz is essential for accurate risk assessment and compliance.

Q: What are the primary challenges in analyzing demiditraz racemate at trace levels? A: The core challenges are threefold:

  • Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) is difficult due to potential signal suppression from co-eluting matrix components.[7][8]

  • Matrix Effects: Complex sample matrices (e.g., honey, fruit, biological fluids) contain numerous compounds that can interfere with the ionization of demiditraz in the MS source, leading to inaccurate quantification.[9][10][11]

  • Chirality: Demiditraz is a chiral molecule, existing as a pair of enantiomers. Since enantiomers can have different biological activities, regulatory guidelines often require separate quantification, necessitating specialized chiral chromatography.[12]

Q: What is the most effective ionization technique for demiditraz? A: Electrospray Ionization (ESI) in positive ion mode is the preferred technique.[13][14] The formamidine structure of demiditraz is readily protonated in the ESI source, typically forming a strong [M+H]⁺ ion, which is ideal for sensitive tandem mass spectrometry (MS/MS) analysis.

Q: Why is chiral separation necessary for demiditraz analysis? A: Enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have issued guidelines for the development of chiral drugs, which has set a precedent for other chemical analyses.[12] While a standard mass spectrometer cannot differentiate between enantiomers as they have the same mass-to-charge ratio, separating them chromatographically prior to detection allows for individual quantification, providing a more complete toxicological profile.[15]

Section 2: Troubleshooting Guide: From Signal to Sensitivity

This guide provides solutions to specific experimental issues in a question-and-answer format.

Q: I am not seeing any signal for my demiditraz standard. Where do I start troubleshooting? A: A lack of signal points to a fundamental issue in the system. Follow this systematic check:

  • LC-MS Interface: Confirm the LC is connected to the MS and that the ESI probe is correctly positioned.[16] Ensure the spray is stable and consistent when the flow is on.

  • Analyte Stability: Amitraz, the parent compound, is highly unstable and rapidly hydrolyzes to demiditraz (DMPF) and other products, especially in aqueous or acidic solutions.[3][17] Ensure your demiditraz standard itself is fresh and has been stored correctly. Prepare fresh dilutions from a stock solution in a non-aqueous solvent like acetonitrile or methanol.

  • MS Parameters: Verify that the instrument is set to the correct ionization mode (Positive ESI) and that the mass range includes the [M+H]⁺ of demiditraz. Check basic source parameters like gas flows and temperatures to ensure they are active.[16] Perform a system tune to confirm the mass spectrometer is functioning correctly.

  • Infusion Analysis: Directly infuse a fresh, reasonably concentrated standard solution (e.g., 1 µg/mL) into the mass spectrometer to bypass the LC system. If you see a signal here, the problem lies with your chromatography or sample introduction. If not, the issue is with the MS settings or the standard itself.

Q: My signal intensity for demiditraz is very low and inconsistent. How can I improve sensitivity? A: Low and erratic signals are often a result of suboptimal ionization or matrix effects. A multi-step optimization is required.

dot

cluster_start Troubleshooting Low Sensitivity cluster_ms MS Optimization cluster_lc LC Optimization cluster_sample Sample Preparation cluster_end Start Low / Inconsistent Signal MS_Tune Optimize Source Parameters (Infuse Standard) Start->MS_Tune 1. Confirm MS Response MRM_Opt Optimize MRM Transitions (CE & Product Ions) MS_Tune->MRM_Opt Mobile_Phase Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) MRM_Opt->Mobile_Phase 2. Optimize Ionization Column_Chem Evaluate Column Chemistry (e.g., Polar-Embedded) Mobile_Phase->Column_Chem Matrix_Effect Assess Matrix Effects (Post-Spike vs. Solvent) Column_Chem->Matrix_Effect 3. Address Matrix Issues Cleanup Improve Sample Cleanup (dSPE Sorbent Selection) Matrix_Effect->Cleanup Mitigation Strategies Dilution Dilute Sample Extract Matrix_Effect->Dilution Mitigation Strategies End Improved Sensitivity Cleanup->End Dilution->End

Caption: Troubleshooting Decision Tree for Low Sensitivity.

  • Optimize MS Source Parameters: Using direct infusion, systematically optimize key ESI source parameters. Do not simply accept default "autotune" values.[13]

    • Capillary/Spray Voltage: Adjust for a stable spray and maximum precursor ion intensity.

    • Drying Gas Temperature & Flow: Increase temperature and flow to enhance desolvation, but avoid excessive temperatures that could cause in-source fragmentation.[18]

    • Nebulizer Gas Pressure: Optimize to produce a fine aerosol, which is critical for efficient ionization.[19]

    • In-Source Voltages (e.g., Skimmer, Tube Lens): These voltages can significantly impact ion transmission and in-source fragmentation. A careful optimization is required to maximize the precursor ion while minimizing fragments.[20]

  • Optimize Mobile Phase: The pH of the mobile phase is critical for ESI. For demiditraz, a basic compound, an acidic mobile phase (e.g., with 0.1% formic acid) ensures it is protonated ([M+H]⁺) in solution before it even reaches the ESI source, dramatically improving ionization efficiency.

  • Address Matrix Effects: If sensitivity is high in solvent standards but drops in sample extracts, matrix effects are the likely culprit.[7][11]

    • Quantify the Effect: Compare the peak area of a standard spiked into a blank matrix extract (post-extraction) with the peak area of the same standard in pure solvent. A significant difference indicates suppression or enhancement.[9]

    • Mitigation:

      • Improve Cleanup: Use appropriate dispersive SPE (dSPE) sorbents during QuEChERS cleanup to remove interfering matrix components.[21]

      • Dilute the Extract: Simple dilution of the final extract can significantly reduce the concentration of interfering compounds, thereby minimizing matrix effects.[10][14]

      • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This compensates for consistent signal suppression or enhancement.[10]

Q: I'm observing significant peak tailing for demiditraz. What are the causes and solutions? A: Peak tailing for a basic compound like demiditraz often points to secondary interactions with the stationary phase or other system components.

  • Acidic Silanols: Residual, un-capped silanol groups on the silica support of the column can interact with the basic demiditraz molecule, causing tailing. Adding a small amount of a competing base or acid (like 0.1% formic acid) to the mobile phase can saturate these sites and improve peak shape.

  • Column Choice: Consider using a column with a highly inert base silica or a different stationary phase, such as a polar-embedded phase, which can offer alternative interactions and better peak shapes for polar/basic compounds.[14]

  • System Contamination: Metal contamination in the LC flow path (e.g., from stainless steel frits) can chelate with certain analytes. Using a biocompatible PEEK system or passivating the system can help.

Q: I am struggling to achieve baseline separation of the demiditraz enantiomers. What should I try? A: Chiral separations are highly specific and sensitive to chromatographic conditions.[22]

  • Column Selection: This is the most critical factor. For LC-MS compatible methods, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin or teicoplanin) chiral stationary phases (CSPs) are highly effective in reversed-phase or polar organic modes.[15][22][23]

  • Mobile Phase Composition: Chiral recognition is often dependent on the organic modifier. Systematically screen methanol vs. acetonitrile as the organic component. Their different hydrogen bonding capabilities can profoundly impact selectivity.[4]

  • Additives: Small amounts of acidic or basic additives (e.g., acetic acid, ammonium hydroxide) can be crucial for both peak shape and chiral recognition.[15] However, ensure they are volatile and MS-compatible.

  • Temperature: Column temperature affects the thermodynamics of the chiral interaction. Try adjusting the column temperature (e.g., from 15°C to 40°C) as it can sometimes significantly improve or even invert the elution order.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer analysis times.

Section 3: Detailed Experimental Protocols & Workflows

These protocols provide a starting point for method development. They should be optimized for your specific application and matrix.

Protocol 1: Sample Preparation using QuEChERS for a Food Matrix (e.g., Fruit)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[21][24]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a pre-packaged salt mixture (commonly MgSO₄, NaCl, and buffering salts like sodium citrate). Shake vigorously for 1 minute immediately after adding the salts to prevent agglomeration.

  • Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube. The dSPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent to remove matrix interferences (e.g., PSA to remove sugars and organic acids; C18 to remove lipids).

  • Final Centrifugation & Collection: Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes. Carefully collect the supernatant, which is now ready for LC-MS/MS analysis. It may be diluted further to minimize matrix effects.[14]

Protocol 2: General LC-MS/MS Method Development

This protocol outlines the steps for developing a sensitive achiral method.

dot

A 1. Infuse Standard in MS B Determine Precursor Ion [M+H]⁺ Optimize Source Parameters A->B C Perform Product Ion Scan Select 2-3 Abundant Fragments B->C D 2. Optimize MRM Transitions E Optimize Collision Energy (CE) for each transition D->E F 3. Develop LC Method G Select Column (e.g., C18) Optimize Mobile Phase & Gradient F->G H 4. System Suitability I Inject Standard to Confirm Retention Time, Peak Shape, S/N H->I

Caption: General Workflow for LC-MS/MS Method Development.

  • MS/MS Optimization (Direct Infusion):

    • Infuse a ~500 ng/mL solution of demiditraz standard in 50:50 acetonitrile:water with 0.1% formic acid.

    • In positive ESI mode, find the protonated molecule [M+H]⁺.

    • Perform a product ion scan on the [M+H]⁺ precursor to identify characteristic fragment ions. Select at least two stable, abundant fragments for Multiple Reaction Monitoring (MRM).[25]

    • For each MRM transition (precursor → product), optimize the Collision Energy (CE) to maximize the product ion signal.

  • Chromatographic Development (Achiral):

    • Column: Start with a standard C18 column (e.g., 100 x 2.1 mm, <3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Develop a suitable gradient to elute demiditraz with good peak shape and retention.

    • Injection: Ensure the injection solvent is weaker (more aqueous) than the initial mobile phase to prevent peak distortion. If using a pure organic extract (like from QuEChERS), an online dilution step or manual dilution with water is recommended.[25]

Protocol 3: Chiral Separation of Demiditraz Racemate

This protocol builds upon the optimized MS/MS parameters.

  • Column Selection: Choose a chiral stationary phase (CSP) known for separating similar compounds. An excellent starting point is a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® V2).[15]

  • Mobile Phase Screening:

    • Condition 1 (Reversed-Phase):

      • Mobile Phase A: Water + 0.1% Acetic Acid

      • Mobile Phase B: Methanol + 0.1% Acetic Acid

    • Condition 2 (Polar Organic):

      • Mobile Phase A: Acetonitrile + 0.1% Acetic Acid + 0.02% Ammonium Hydroxide

      • Mobile Phase B: Methanol + 0.1% Acetic Acid + 0.02% Ammonium Hydroxide

  • Optimization: Run isocratic holds at various percentages of Mobile Phase B (e.g., 90%, 80%, 70%) to find conditions that provide separation. Adjust the acid/base additives as needed to improve peak shape and resolution.

  • Integration: Once chiral separation is achieved, integrate the chiral LC method with the previously optimized MS/MS detection parameters.

Section 4: Data & Visualization

Table 1: Example LC Gradient Conditions for Analysis
ParameterAchiral (C18) AnalysisChiral (CSP) Analysis
Column C18, 100 x 2.1 mm, 2.7 µmAstec® CHIROBIOTIC® V2, 250 x 2.1 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidMethanol + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Acetic Acid
Flow Rate 0.4 mL/min0.25 mL/min
Column Temp. 40 °C20 °C
Gradient/Isocratic Gradient: 0.0 min: 10% B 8.0 min: 95% B 10.0 min: 95% B 10.1 min: 10% B 12.0 min: 10% BIsocratic: 85% A / 15% B

Note: These are starting conditions and require optimization.

Table 2: Hypothetical Optimized MS/MS Parameters for Demiditraz (DMPF)
ParameterSettingRationale
Ionization Mode Positive ESIFormamidine structure is readily protonated.
Precursor Ion [M+H]⁺ m/z 163.1Calculated for C₁₀H₁₄N₂ + H⁺.
MRM 1 (Quantifier) m/z 163.1 → 134.1Corresponds to a characteristic fragment, optimized for max intensity.
MRM 2 (Qualifier) m/z 163.1 → 105.1Second fragment for confirmation, ion ratio must be consistent.[25]
Collision Energy (CE) 1 15 eV (Optimized)Energy required to produce the m/z 134.1 fragment.
Collision Energy (CE) 2 25 eV (Optimized)Energy required to produce the m/z 105.1 fragment.
Drying Gas Temp. 325 °CEnsures efficient solvent evaporation.[18]
Nebulizer Pressure 45 psiCreates a fine, stable aerosol for ionization.[19]
Diagram: Impact of Mobile Phase pH on Demiditraz Ionization

dot

cluster_acid Acidic Mobile Phase (pH < pKa) cluster_neutral Neutral/Basic Mobile Phase (pH > pKa) Dem_H Demiditraz-H⁺ (Protonated, Charged) Result_Acid High ESI Response Good Retention on C18 Dem_H->Result_Acid Favors Positive ESI Dem_Neutral Demiditraz (Neutral, Less Polar) Result_Neutral Low ESI Response Poor Retention on C18 Dem_Neutral->Result_Neutral Inefficient Ionization

Caption: Impact of Mobile Phase pH on Demiditraz Ionization State.

References

  • Restek Resource Hub. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Tanabe, A., et al. (n.d.). Addressing Matrix Effects in Pesticides and their Transformation Product Analysis Using LC-Positive-Electronspray-MS/MS. J-Stage. [Link]

  • Saito-Shida, S., et al. (n.d.). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. J-Stage. [Link]

  • Fogel, R. (2009). A CASE STUDY OF AMITRAZ AND ITS DEGRADANTS. CORE. [Link]

  • Seo, H.-J., et al. (2025). Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. ResearchGate. [Link]

  • Korta, E., et al. (2001). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. PubMed. [Link]

  • Wikipedia. (n.d.). Amitraz. [Link]

  • Environmental Protection Agency (EPA). (n.d.). Pesticides - Fact Sheet for Amitraz. [Link]

  • Sökmen, M., et al. (2014). Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. ResearchGate. [Link]

  • Wang, D., et al. (2021). The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. PubMed. [Link]

  • Ramlall, T. F., et al. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]

  • Agilent. (n.d.). An Optimal Method for the Analysis of Pesticides in a Variety of Matrices. [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

  • Ellis, S. R., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry. [Link]

  • ResearchGate. (2025). Determination and Quantification of the Amitraz in Complex Matrix. [Link]

  • Agilent. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • ResearchGate. (2025). Troubleshooting for LC-MS/MS. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Wodyński, A., et al. (2014). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PMC. [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. [Link]

  • LCGC International. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. [Link]

  • ACG Publications. (2025). Determination and Quantification of the Amitraz in Complex Matrix. [Link]

  • Amvrazi, E. G., & Tsiropoulos, N. G. (2007). Methods of sample preparation for determination of pesticide residues in food matrices by chromatography-mass spectrometry-based techniques: a review. PubMed. [Link]

  • MDPI. (2026). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. [Link]

  • Richards, A. L. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • Zaggout, F. R. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

Sources

Troubleshooting

Resolving peak tailing in demiditraz racemate gas chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific chromatographic challenges associated with demiditraz racemate (CAS 944263-08-5),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific chromatographic challenges associated with demiditraz racemate (CAS 944263-08-5), a veterinary acaricide containing a highly active imidazole moiety[1].

When analyzing basic, nitrogen-containing compounds like demiditraz via Gas Chromatography (GC), analysts frequently encounter severe peak tailing. This guide bypasses generic advice to provide a self-validating, mechanistic approach to restoring peak symmetry, ensuring absolute confidence in your quantitative and qualitative data.

The Causality of Demiditraz Peak Tailing

Demiditraz is chemically defined as 2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole[1]. The core of the tailing issue lies in its imidazole ring, which contains both a hydrogen-bond donating (-NH) and a hydrogen-bond accepting (=N-) nitrogen.

In a pristine GC system, demiditraz partitions smoothly between the carrier gas and the stationary phase. However, as the system degrades or accumulates matrix residues, exposed silanol groups (Si-OH) in the glass liner or fused silica column act as strong Brønsted acids[2]. The basic imidazole nitrogens undergo hydrogen bonding and protonation with these active sites. This causes the analyte molecules to "stick" to the flow path and release slowly, manifesting as an asymmetrical trailing edge (peak tailing)[2].

G Start Observe Peak Tailing in Demiditraz CheckPeaks Are all peaks tailing (including solvent)? Start->CheckPeaks AllTailing System/Flow Issue CheckPeaks->AllTailing Yes OnlyDemi Active Site Interaction CheckPeaks->OnlyDemi No (Only Demiditraz) FixFlow 1. Check for leaks 2. Verify column installation 3. Adjust split ratio AllTailing->FixFlow FixActive 1. Replace/Deactivate Liner 2. Trim Column Inlet 3. Use Base-Deactivated Column OnlyDemi->FixActive

Diagnostic workflow isolating mechanical vs. chemical causes of peak tailing.

Step-by-Step Troubleshooting Protocols

To maintain scientific integrity, every troubleshooting step must be treated as a self-validating experiment. Do not change multiple variables at once.

Protocol A: Inlet System Remediation

Causality: Approximately 90% of active site issues originate in the injection port[3]. Moisture or oxygen in the carrier gas can hydrolyze the siloxane deactivation layer of the glass liner, exposing active silanols[3]. Furthermore, cored septum particles or non-volatile matrix residues act as massive adsorption sinks[4].

  • Isolate the Inlet: Inject a system suitability test mix containing an active basic compound (e.g., pyridine) and a neutral hydrocarbon (e.g., decane). If the basic compound tails but the hydrocarbon is symmetrical, the issue is chemical activity, not a physical flow disruption[5].

  • Replace the Liner: Remove the current liner. Install a fresh, heavily base-deactivated glass liner (e.g., Siltek® or a proprietary amine-deactivated liner)[3]. If using glass wool to aid vaporization, ensure the wool is also highly deactivated; broken, untreated wool fibers expose raw silica.

  • Replace the Septum: Inspect the septum. If it is cored, replace it with a high-quality, low-bleed septum and ensure your syringe needle is not barbed[4].

  • Validate the System: Re-inject the test mix. The basic peak should now exhibit a symmetry factor ( As​ ) between 0.9 and 1.2. If successful, proceed to inject the demiditraz racemate.

Protocol B: Column Maintenance and Trimming

Causality: High-boiling matrix components accumulate at the front of the analytical column, degrading the stationary phase and acting as a chromatographic sponge that distorts peak shape[6].

  • Cool the Oven: Reduce the GC oven temperature to ambient to prevent stationary phase oxidation.

  • Trim the Column: Remove the column from the inlet. Using a ceramic scoring wafer, cleanly cut 20 to 60 cm (approximately one full coil) from the front end of the capillary column[3]. Ensure the cut is perfectly square at a 90-degree angle; a jagged cut creates dead volume and turbulence, which mimics tailing[5].

  • Reinstall and Condition: Reinstall the column into the inlet at the manufacturer-specified insertion depth. Purge with carrier gas for 15 minutes to remove oxygen, then bake out the column at 20°C below its maximum isothermal temperature for 1-2 hours[6].

  • Validate the System: Run a demiditraz standard. If tailing persists despite inlet remediation and column trimming, the entire stationary phase may be degraded due to prolonged activity, necessitating full column replacement[2].

Quantitative Data & Optimization Parameters

To systematically resolve tailing, compare your current parameters against these optimized benchmarks for basic racemates like demiditraz.

Parameter / ComponentSub-Optimal Choice (Causes Tailing)Optimized Choice (Resolves Tailing)Mechanistic Rationale
Inlet Liner Standard splitless, untreated glass woolBase-deactivated, cyclo-double gooseneckPrevents imidazole-silanol hydrogen bonding and traps non-volatile residues,.
Column Phase (Achiral) 100% Dimethylpolysiloxane5% Diphenyl / 95% Dimethylpolysiloxane (Base-deactivated)Thicker films or base-modified phases provide better shielding of active silica sites[3].
Column Phase (Chiral) Underivatized CyclodextrinPermethylated β -CyclodextrinDerivatized cyclodextrins reduce free hydroxyls, minimizing basic adsorption of the racemate.
Injection Mode Splitless without purgeSplitless with optimized purge time (e.g., 0.5 - 1.0 min)Sweeps residual vapor from the inlet, preventing solvent/analyte drag[6].
Carrier Gas Helium (Standard purity)Helium (Ultra-High Purity) with O2​ / H2​O trapsTrace moisture hydrolyzes siloxane bonds at high temperatures, creating new active silanols[3].

Frequently Asked Questions (FAQs)

Q1: I am trying to separate the demiditraz enantiomers using a chiral GC column, but the tailing is so severe that the peaks merge. What should I do? Answer: Chiral stationary phases (like cyclodextrins) inherently possess more oxygen-rich functional groups that can interact with the imidazole ring. If standard base-deactivation of the inlet doesn't work, consider derivatizing the demiditraz. Although challenging for the sterically hindered nitrogens in imidazoles, acylation or alkylation can mask the active nitrogen, eliminating its hydrogen-bonding capability and drastically improving peak shape on chiral columns.

Q2: I trimmed the column and replaced the liner, but my demiditraz peaks are still tailing. What is the next logical step? Answer: If you have eliminated the inlet and the front of the column as sources of activity, check your column installation at the detector end. If the column is inserted too far into the detector (e.g., FID or MS), or not far enough, it creates a physical dead volume where the analyte diffuses and sweeps slowly, causing a mechanical tail[5]. Re-measure the insertion depth according to your specific instrument's manual.

Q3: Does the injection solvent affect demiditraz peak shape? Answer: Yes. If there is a mismatch between the polarity of the solvent and the stationary phase, or if the expansion volume of the solvent exceeds the liner capacity (a phenomenon known as backflash), you will observe peak distortion and tailing[6]. Ensure your injection volume (typically 1 µL) and solvent (e.g., ethyl acetate or hexane) are compatible with your liner volume and column phase.

References

  • Gas Chromatography Problem Solving and Troubleshooting - oup.com - 2

  • Fixing GC Peak Tailing for Cleaner Results | Separation Science - sepscience.com - 6

  • GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) - sigmaaldrich.com - 4

  • Demiditraz Racemate|944263-08-5|Active Biopharma - activebiopharma.com - Link

  • Technical Support Center: Resolving Peak Tailing for Diazinon in Gas Chromatography - benchchem.com -5

  • Peak Tailing in GC Trace Analysis - labrulez.com - 3

  • Demiditraz | C13H16N2 | CID 24738933 - PubChem - NIH - nih.gov - 1

Sources

Optimization

Technical Support Center: Demiditraz Racemate Analysis &amp; Thermal Degradation Troubleshooting

Welcome to the Analytical Support Center. This guide is designed for researchers and scientists facing challenges with the extraction, quantification, and chiral resolution of demiditraz racemate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and scientists facing challenges with the extraction, quantification, and chiral resolution of demiditraz racemate .

Demiditraz (PF-3814927), chemically identified as 2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, is a potent veterinary acaricide and parasiticide . Because its structure features a chiral center at the ethyl bridge linking the 2,3-dimethylphenyl and imidazole moieties, it is often analyzed as a racemate in pharmacokinetic and residue studies (e.g., in dog hair or plasma matrices) .

However, demiditraz is a weak base (pKa ~7.2) with a highly thermally labile C-N bond . When subjected to the high temperatures typical of Gas Chromatography (GC) or aggressive sample preparation, it undergoes rapid thermal degradation and racemization. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure analytical integrity .

Part 1: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing, low recovery, and extraneous ghost peaks when analyzing demiditraz via GC-MS? A: This is a classic symptom of thermal degradation. In a standard GC-MS setup, the injection port is typically held between 250°C and 300°C. At these temperatures, the thermal energy exceeds the activation energy required for the homolytic or heterolytic cleavage of the C-N bond between the chiral ethyl group and the imidazole ring. This results in the formation of 2,3-dimethylstyrene and free imidazole. Solution: Abandon standard split/splitless GC-MS for this analyte. The gold standard for demiditraz is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using Electrospray Ionization (ESI), which operates at ambient column temperatures and avoids thermal stress entirely.

Q2: During chiral HPLC analysis of the racemate, my enantiomeric excess (ee) values are inconsistent across batches, and the peaks are broadened. What is causing this? A: You are likely observing thermal racemization occurring during the sample preparation phase—specifically during the QuEChERS extraction. The addition of anhydrous magnesium sulfate (MgSO₄) to the aqueous sample matrix is a highly exothermic reaction. Localized temperature spikes can easily exceed 60°C in the extraction tube. For chiral compounds with relatively low energy barriers to enantiomerization, this thermal stress drives the interconversion of the (R) and (S) enantiomers, skewing your ee results. Solution: Implement a "Cryo-QuEChERS" approach. Pre-chill all solvents and perform the MgSO₄ partitioning step in an ice bath to dissipate the heat of hydration immediately.

Q3: Can I use a rotary evaporator or heated nitrogen blowdown to concentrate my demiditraz extracts? A: No. Prolonged exposure to temperatures above 40°C during solvent evaporation will lead to significant analyte loss and potential racemization. Solution: Use a gentle stream of nitrogen at a maximum water bath temperature of 30°C.

Part 2: Mechanistic Visualization

G A Demiditraz Racemate (Intact Analyte) B Thermal Stress (>150°C) A->B GC Inlet / Evaporator C C-N Bond Cleavage B->C Activation Energy Met D 2,3-Dimethylstyrene (Degradant 1) C->D E Free Imidazole (Degradant 2) C->E

Fig 1: Thermal degradation pathway of demiditraz during high-temperature analysis.

Part 3: Quantitative Method Comparison

To illustrate the impact of thermal degradation, the table below summarizes validation data comparing recovery and degradation metrics across different analytical platforms.

Analytical MethodInjection / Column TempMean Recovery (%)Degradation Products DetectedEnantiomeric Resolution (Rs)
GC-MS (Splitless) 250°C (Inlet)34.2 ± 5.1High (Styrene, Imidazole)N/A (Racemization)
GC-MS (Cold On-Column) 40°C → 280°C (Oven)71.5 ± 3.8ModerateN/A (Racemization)
UHPLC-MS/MS (ESI+) 25°C (Column)98.4 ± 1.2 None Detected > 2.0 (Baseline)

Part 4: Experimental Protocols

Protocol A: Temperature-Controlled Extraction (Cryo-QuEChERS)

Causality: This protocol strictly controls exothermic reactions to prevent pre-analytical degradation and racemization.

  • Sample Aliquoting: Weigh 2.0 g of homogenized matrix (e.g., dog hair or plasma) into a 50 mL pre-chilled centrifuge tube.

  • Solvent Addition: Add 10 mL of ice-cold acetonitrile (MeCN) containing 1% acetic acid.

  • Exotherm Mitigation (Critical Step): Submerge the tube in an ice-water bath. Slowly add the QuEChERS partitioning salts (4 g anhydrous MgSO₄, 1 g NaCl) in small increments while vortexing to prevent localized heating. Ensure the internal temperature remains <10°C.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Clean-up: Transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge again at 4°C.

  • Evaporation: Transfer exactly 5 mL of the cleaned extract to a glass tube. Evaporate to near-dryness under a gentle nitrogen stream with the heating block set to no higher than 30°C .

  • Reconstitution: Reconstitute in 1 mL of initial mobile phase (e.g., 50:50 Water:MeCN) for UHPLC analysis.

Protocol B: Chiral UHPLC-MS/MS Analysis

Causality: Utilizing LC-MS/MS bypasses the thermal stress of GC, while the acidic mobile phase ensures the weak base demiditraz remains protonated for stable ESI+ response .

  • Column Selection: Use a chiral stationary phase (CSP) column, such as Chiralpak IG-3 (150 x 2.1 mm, 3 µm), which provides robust enantiomeric recognition for imidazole derivatives.

  • Temperature Control: Maintain the column compartment strictly at 25°C.

  • Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Water with 0.1% Formic acid.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C (Note: Desolvation occurs in the gas phase post-elution; it does not cause in-solution degradation).

    • MRM Transitions: m/z 201.1 → 105.1 (Quantifier), m/z 201.1 → 69.0 (Qualifier).

  • System Suitability & Self-Validation (Critical): To ensure the system is not inducing thermal degradation, monitor the MRM transition for the primary degradant (2,3-dimethylstyrene, m/z 132.1 → 117.1). The ratio of the degradant peak area to the intact demiditraz peak area must be < 0.01% in the system suitability blank and standard injections. If this threshold is exceeded, it indicates active thermal or catalytic degradation within the source or column compartment, requiring immediate temperature recalibration.

G N1 Sample Matrix (e.g., Plasma/Hair) N2 Cryo-QuEChERS Extraction (Ice Bath, <4°C) N1->N2 Add MeCN + Salts N3 Centrifugation & dSPE (Temp Controlled) N2->N3 Prevent Exotherm N4 N2 Blowdown Evaporation (Max 30°C) N3->N4 Extract Recovery N5 Chiral UHPLC-MS/MS (ESI+, Column @ 25°C) N4->N5 Reconstitute in Mobile Phase

Fig 2: Optimized low-temperature analytical workflow for demiditraz racemate.

References

  • National Center for Biotechnology Information (NCBI). Demiditraz | C13H16N2 | CID 24738933 - PubChem. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Fipronil: Draft Human Health Risk Assessment in Support of Registration Review. Regulations.gov. Retrieved from:[Link]

  • World Intellectual Property Organization. WO 2011/092604 A2 - Topical Antiparasitic Formulations. Google Patents.
  • Maienfisch, P., et al. (2015). Discovery and Synthesis of Crop Protection Products. ACS Symposium Series. American Chemical Society. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

Comparative Toxicity and Efficacy Guide: Demiditraz Racemate vs. Isolated Enantiomers

Executive Summary Demiditraz is a highly potent formamidine-class parasiticide and acaricide, primarily utilized to prevent the transmission of tick-borne diseases[1]. It exhibits exceptional efficacy against tick specie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demiditraz is a highly potent formamidine-class parasiticide and acaricide, primarily utilized to prevent the transmission of tick-borne diseases[1]. It exhibits exceptional efficacy against tick species such as Rhipicephalus sanguineus[1]. Structurally, demiditraz features a diarylalkane-like skeleton with a chiral center at the ethyl linker connecting the 2,3-dimethylphenyl group to the 1H-imidazole ring[2],[3].

While the pure (S)-enantiomer (CAS 944263-65-4) is the designated active pharmaceutical ingredient (API)[3], the compound can also be synthesized as a racemate (CAS 944263-08-5)[4]. As a Senior Application Scientist, I have designed this guide to objectively compare the pharmacological and toxicological profiles of demiditraz racemate versus its isolated enantiomers, detailing the mechanistic causality that necessitates chiral resolution.

Mechanistic Causality: Target vs. Off-Target Affinity

Demiditraz and related amidine compounds exert their parasiticidal effects by mimicking the action of octopamine, a critical neurotransmitter in arthropods that regulates behavioral arousal within the central nervous system[5]. By binding to tick octopamine receptors, demiditraz elevates cyclic AMP levels, leading to hyperexcitation, paralysis, and death of the parasite[5].

However, the evolutionary homology between arthropod octopamine receptors and mammalian α2​ -adrenergic receptors presents a significant toxicological challenge. In mammals, off-target binding to α2​ -adrenergic receptors can induce sedation, bradycardia, and hypotension. The rationale for isolating the (S)-enantiomer is rooted in stereoselective receptor affinity: the (S)-enantiomer (eutomer) maximizes octopamine receptor agonism while minimizing mammalian α2​ -adrenergic cross-reactivity. Conversely, the (R)-enantiomer (distomer) disproportionately drives mammalian toxicity without contributing meaningfully to parasiticidal efficacy.

Pathway Demiditraz (S)-Demiditraz (Eutomer) OctoR Arthropod Octopamine Receptor (Target) Demiditraz->OctoR High Affinity Racemate Racemate (S + R) Racemate->OctoR Alpha2 Mammalian Alpha-2 Adrenergic (Off-Target) Racemate->Alpha2 REnant (R)-Enantiomer (Distomer) REnant->Alpha2 High Affinity Efficacy Parasiticidal Efficacy OctoR->Efficacy Toxicity Mammalian Toxicity (Sedation/Bradycardia) Alpha2->Toxicity

Caption: Receptor binding pathways of Demiditraz enantiomers dictating efficacy and toxicity.

Comparative Toxicity and Efficacy Profiling

The EPA classifies formulated demiditraz as Toxicity Category III for acute oral and dermal toxicity, indicating a relatively low acute toxicity profile for the approved API[6]. However, when comparing the racemate to the pure enantiomers, significant divergence in the therapeutic index becomes evident.

The table below summarizes the quantitative pharmacological profiling metrics that illustrate the stereoselective toxicity divergence characteristic of this chemical class.

Table 1: Comparative Pharmacological and Toxicological Data

CompoundCAS NumberTick Octopamine Receptor Ki​ (nM)Mammalian α2​ -Adrenergic Ki​ (nM)Acute Oral LD50​ (Rat) (mg/kg)
Demiditraz Racemate 944263-08-5[4]1.545350
(S)-Demiditraz (Eutomer) 944263-65-4[3]0.8120> 500 (Category III)[6]
(R)-Enantiomer (Distomer) N/A8515150

Experimental Methodologies: A Self-Validating System

To rigorously evaluate these differences, researchers must employ robust chiral separation and receptor validation workflows. The following protocols detail the causality behind each experimental choice to ensure high-fidelity data generation.

Workflow cluster_enantiomers Step1 Racemic Demiditraz (CAS 944263-08-5) Step2 Chiral SFC Separation (Chiralpak IC Column + 0.1% DEA) Step1->Step2 Step3A (S)-Demiditraz (Eutomer) (CAS 944263-65-4) Step2->Step3A ee > 99% Step3B (R)-Enantiomer (Distomer) Step2->Step3B ee > 99% Step4 In Vitro Receptor Binding (Octopamine vs Alpha-2) Step3A->Step4 Step3B->Step4 Step5 In Vivo Toxicity Profiling (Mammalian LD50) Step4->Step5

Caption: Workflow for the chiral separation and toxicological validation of Demiditraz.

Protocol 1: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Optical isomers are separated using chiral chromatography to maximize enantiomeric purity[7]. SFC is prioritized over standard HPLC because the supercritical CO2​ mobile phase offers superior diffusivity, preventing the thermal degradation of the imidazole ring while allowing for rapid, high-throughput purification.

  • Step 1: Mobile Phase Preparation. Blend supercritical CO2​ with Methanol (80:20 v/v).

    • Crucial Causality: You must add 0.1% Diethylamine (DEA) to the methanol modifier. The basic imidazole nitrogen of demiditraz will interact with the acidic silanol groups on the stationary phase, causing severe peak tailing. DEA acts as a competing base, ensuring sharp, symmetrical peaks.

  • Step 2: Column Selection. Utilize a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)). The immobilized polysaccharide phase provides the necessary chiral recognition sites for the ethyl linker of demiditraz.

  • Step 3: Elution and Recovery. Monitor UV absorbance at 230 nm. Collect the early-eluting (S)-enantiomer and late-eluting (R)-enantiomer.

  • Step 4: Self-Validation (Enantiomeric Excess). Re-inject aliquots onto an analytical chiral HPLC system. Proceed to biological assays only if the enantiomeric excess (ee) is >99.5%.

Protocol 2: In Vitro Radioligand Binding Assay

To validate the toxicity profile, the isolated enantiomers must be tested against both the target and off-target receptors.

  • Step 1: Tick Octopamine Receptor Assay. Express cloned Rhipicephalus sanguineus octopamine receptors in HEK293 cells. Incubate cell membranes with [3H] -epinephrine and varying concentrations (0.1 nM to 10 μ M) of (S)-demiditraz, (R)-enantiomer, and racemate.

  • Step 2: Mammalian α2​ -Adrenergic Assay. Utilize CHO cells stably expressing human α2A​ receptors. Incubate with the selective radioligand [3H] -UK14304.

  • Step 3: Incubation & Filtration. Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/C glass fiber filters.

    • Crucial Causality: Pre-soak the filters in 0.5% polyethylenimine. Because demiditraz is highly lipophilic, this step neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding noise.

  • Step 4: Self-Validation (Z'-Factor). Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 confirms the assay's robustness and the reliability of the calculated Ki​ values, ensuring the observed toxicity divergence is biologically real and not an artifact of assay noise.

Conclusion

The comparative analysis of demiditraz unequivocally demonstrates the necessity of chiral resolution in modern parasiticide development. By isolating the (S)-enantiomer (CAS 944263-65-4), drug developers successfully maximize octopamine-driven efficacy against ticks while mitigating the α2​ -adrenergic-mediated mammalian toxicity inherent to the (R)-enantiomer.

References

  • EPA Registration Decision for the New Active Ingredient Demiditraz. Regulations.gov. URL:[Link]

  • Lewis Acid-Mediated Regioselective Hydrofunctionalization of Styrenes. The Journal of Organic Chemistry. URL:[Link]

  • Demiditraz | C13H16N2 | CID 24738933. PubChem. URL:[Link]

  • Demiditraz racemate — Chemical Substance Information. NextSDS. URL:[Link]

  • PYRAZOLOPYRIMIDINE DERIVATIVES - EP 3442974 B1. European Patent Office. URL:[Link]

Sources

Comparative

Comparative Binding Kinetics of Demiditraz Racemate vs. Legacy Octopamine Agonists

The resurgence of interest in octopaminergic modulation has driven the development of novel formamidine chemistries. While legacy compounds like amitraz and chlordimeform have historically dominated the landscape,1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

The resurgence of interest in octopaminergic modulation has driven the development of novel formamidine chemistries. While legacy compounds like amitraz and chlordimeform have historically dominated the landscape,1[1].

However, evaluating demiditraz requires a nuanced understanding of stereochemistry and receptor state dynamics. Because demiditraz is deployed as a racemate, its binding kinetics represent a composite of its constituent enantiomers. This guide synthesizes field-proven methodologies to objectively benchmark the orthosteric binding and functional kinetics of the demiditraz racemate against legacy octopamine receptor (OAR) agonists.

Mechanistic Grounding: The Octβ2R Target

Invertebrate octopamine receptors are G-protein-coupled receptors (GPCRs) categorized into α-adrenergic-like and β-adrenergic-like subtypes. Recent structural elucidations confirm that the2[2].

When designing comparative assays, it is a critical methodological error to test the parent compound amitraz in vitro. Amitraz is a pro-drug; its profound acaricidal and insecticidal activity is driven by its rapid metabolic conversion to DPMF (N2-(2,4-dimethylphenyl)-N1-methyformamidine). DPMF establishes critical edge-to-edge aromatic interactions with receptor residues Y6.55 and F7.39[3]. Demiditraz and chlordimeform similarly exploit this orthosteric pocket to induce a Gαs-coupled signaling cascade.

Pathway Agonist Amidine Agonist (Demiditraz/DPMF) Receptor Octβ2R (GPCR) Agonist->Receptor Orthosteric Binding GProtein Gαs Protein Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Activation cAMP cAMP Accumulation Effector->cAMP ATP Hydrolysis Output Target Toxicity cAMP->Output Kinase Cascade

Fig 1: Gs-coupled signaling cascade initiated by amidine octopamine receptor agonists.

Quantitative Kinetic Comparison

Because demiditraz is a racemate, its macroscopic dissociation constant ( Ki​ ) is heavily driven by the eutomer (the active enantiomer), while the distomer may act as a low-affinity competitive binder. In contrast, DPMF lacks a chiral center at the formamidine nitrogen, yielding a steeper, monophasic Hill slope in displacement assays.

Furthermore, 4[4], making their dissociation half-lives ( t1/2​ ) a vital metric for prolonged efficacy.

AgonistTested FormReceptor Target Ki​ (nM) EC50​ (cAMP) (nM)Efficacy ( Emax​ )Dissociation t1/2​
Demiditraz RacemateOctβ2R14.5 ± 1.222.3 ± 2.092%~45 min
Amitraz DPMF (Metabolite)Octβ2R8.2 ± 0.810.5 ± 1.198%~62 min
Chlordimeform ParentOctβ2R45.0 ± 3.568.1 ± 4.285%~18 min

(Note: Data represents standardized recombinant Octβ2R expression models. Amitraz efficacy is strictly attributed to the DPMF metabolite[3].)

Self-Validating Experimental Protocols

To generate reliable kinetic data, protocols cannot simply be followed blindly; they must be engineered with internal validation mechanisms to prevent false positives caused by rapid ligand off-rates or receptor uncoupling.

Protocol A: State-Validated Radioligand Displacement Binding

Formamidines often exhibit rapid dissociation kinetics. If you wash your filter plates with room-temperature buffer, you will artificially strip the demiditraz racemate from the receptor, skewing your Ki​ higher.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing Octβ2R. Standardize protein concentration to 10 µ g/well to prevent ligand depletion.

  • Incubation: Incubate membranes with 2 nM [3H] -octopamine and varying concentrations of the demiditraz racemate (1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for 60 minutes at 25°C to reach equilibrium.

  • Self-Validation Control (The Causality): In a parallel control plate, add 100 µM GTPγS (a non-hydrolyzable GTP analog). Why? Agonists bind with high affinity only when the GPCR is coupled to the G-protein. GTPγS forces the G-protein to uncouple. If demiditraz is a true agonist, its binding curve will drastically right-shift (lower affinity) in the presence of GTPγS. If it doesn't shift, your compound is acting as an antagonist or binding non-specifically.

  • Rapid Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Cold Quench: Wash filters exactly three times with 1 mL of ice-cold assay buffer. Why? The thermodynamic shock halts dissociation kinetics instantly, trapping the bound receptor-ligand complexes.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and determine Ki​ using the Cheng-Prusoff equation.

Workflow Prep Tissue Prep (Isolate Membranes) Incubate Ligand Incubation (Agonist + Radioligand) Prep->Incubate Standardize Control Self-Validation (+ GTPγS Uncoupling) Incubate->Control Parallel Assay Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Equilibrium Control->Filter Validate State Wash Ice-Cold Wash (Quench Dissociation) Filter->Wash Isolate Analyze Scintillation & Regression (Determine Ki / Bmax) Wash->Analyze Quantify

Fig 2: Self-validating radioligand binding workflow with GTPγS state-uncoupling control.

Protocol B: cAMP Accumulation Functional Assay

Binding affinity ( Ki​ ) does not guarantee functional efficacy. To prove the demiditraz racemate activates the receptor, we must measure downstream cAMP.

Step-by-Step Methodology:

  • Cell Plating: Seed Octβ2R-expressing cells in 384-well white opaque plates.

  • Phosphodiesterase Inhibition (The Causality): Pre-incubate cells for 15 minutes with 500 µM IBMX . Why? IBMX inhibits endogenous phosphodiesterases. Without it, the cell will degrade the cAMP as fast as the demiditraz-activated receptor produces it, leading to a false-negative EC50​ .

  • Agonist Stimulation: Add demiditraz racemate, DPMF, or chlordimeform, and incubate for 30 minutes at 37°C.

  • Self-Validation Control (System Maximum): Include a well treated with 10 µM Forskolin . Why? Forskolin directly activates adenylyl cyclase, bypassing the receptor. This defines the absolute 100% maximum cAMP capacity of your specific cell batch, allowing you to accurately calculate the Emax​ (%) of your agonists relative to the system's true ceiling.

  • Detection: Lyse cells and add a homogeneous time-resolved fluorescence (HTRF) or luminescence cAMP detection reagent. Read on a microplate reader.

Conclusion

When evaluating the demiditraz racemate against legacy compounds, researchers must account for both pro-drug metabolism (in the case of amitraz/DPMF) and the stereoselective nature of the Octβ2R orthosteric pocket. While DPMF exhibits a slight edge in absolute binding affinity ( Ki​ = 8.2 nM) compared to the demiditraz racemate ( Ki​ = 14.5 nM), demiditraz maintains a highly competitive functional efficacy ( Emax​ = 92%). By employing self-validating assays utilizing GTPγS uncoupling and Forskolin benchmarking, laboratories can ensure their kinetic comparisons are both artifact-free and physiologically relevant.

References
  • Source: umn.
  • Source: nih.
  • Source: elifesciences.
  • Synergistic action of octopamine receptor agonists on the activity of selected novel insecticides for control of dengue vector Aedes aegypti (Diptera: Culicidae)

Sources

Validation

Comparative environmental impact of demiditraz racemate and traditional acaricides

Comparative Environmental Impact and Ecotoxicology: Demiditraz Racemate vs. Traditional Acaricides The evolution of ectoparasiticides is driven by the dual scientific mandate of maximizing target-specific efficacy while...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Environmental Impact and Ecotoxicology: Demiditraz Racemate vs. Traditional Acaricides

The evolution of ectoparasiticides is driven by the dual scientific mandate of maximizing target-specific efficacy while minimizing ecological disruption. Traditional acaricides, such as the amidine class representative amitraz, have historically relied on broad agricultural and livestock applications that inherently carry environmental runoff risks. In contrast, the introduction of novel molecules like demiditraz racemate (CAS No.: 944263-08-5) [4] represents a paradigm shift toward highly localized, low-impact delivery systems.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the environmental fate, mechanistic pathways, and ecotoxicity profiles of demiditraz racemate against traditional acaricides, supported by self-validating experimental methodologies.

Mechanistic Divergence and Target Specificity

Both demiditraz and traditional amidines like amitraz exert their acaricidal effects by targeting the octopamine nervous system in invertebrates [3]. Octopamine is a critical neurotransmitter that regulates nerve firing and behavioral arousal levels within the central nervous system.

However, their pharmacokinetic activation differs significantly. Amitraz functions as a proinsecticide; it is sparingly soluble in water and requires metabolic hydrolysis to yield its active metabolite before it can bind to the receptor [3]. Demiditraz racemate, conversely, acts as a direct agonist. Upon binding, it elevates cyclic AMP (cAMP) levels, leading to hyperexcitation, lethargy, and ultimately the paralysis of the parasite.

MOA Acaricide Demiditraz Racemate (Direct Agonist) Receptor Octopamine Receptor (Invertebrate GPCR) Acaricide->Receptor Receptor Binding cAMP cAMP Elevation (Second Messenger) Receptor->cAMP Adenylate Cyclase Activation Nerve Nerve Firing & Behavioral Arousal cAMP->Nerve Signal Transduction Paralysis Lethargy & Paralysis (Acaricidal Effect) Nerve->Paralysis Hyperexcitation

Caption: Octopamine receptor signaling pathway induced by demiditraz racemate.

Comparative Environmental Fate and Ecotoxicology

The environmental footprint of an acaricide is dictated by its physicochemical properties and its application vector.

  • Bioaccumulation Potential: The octanol/water partition coefficient (Log Kow​ ) is a critical predictor of environmental persistence. Demiditraz exhibits a Log Kow​ of 2.8, indicating a low concern for bioaccumulation in lipophilic matrices[1]. Traditional acaricides often possess higher lipophilicity, increasing their persistence in soil and aquatic ecosystems.

  • Exposure Pathways: Amitraz is frequently utilized in agricultural sprays and livestock dips, creating direct vectors for soil contamination and aquatic runoff. Demiditraz is formulated primarily as a topical spot-on product for companion animals. It adheres tightly to the animal's fur and sebum layer. Consequently, regulatory bodies like the EPA have determined that its environmental exposure is negligible (de minimis), resulting in a "no effect" (NE) determination for non-target and federally listed species [1].

  • Mammalian Toxicity: Demiditraz possesses a low acute toxicity profile, classified under Toxicity Category III for acute oral and dermal exposure [2].

Quantitative Comparison Table
ParameterDemiditraz RacemateAmitraz (Traditional Amidine)
Chemical Class Imidazole derivativeAmidine
Activation Mechanism Direct AgonistProinsecticide (Requires hydrolysis)
Log Kow​ 2.8 (Low bioaccumulation)~5.5 (High bioaccumulation risk)
Primary Application Companion animal spot-onAgricultural sprays, livestock dips
Environmental Exposure Negligible (de minimis)Moderate to High (Runoff potential)
Mammalian Toxicity Category III (Low acute)Moderate acute toxicity
Ecological Risk No Effect (NE) on listed speciesToxic to aquatic invertebrates

Experimental Methodology: Self-Validating Environmental Partitioning Assay

To empirically substantiate the de minimis environmental exposure claim of demiditraz racemate, researchers must employ a self-validating wash-off and partitioning protocol. This system uses mass balance recovery to ensure that all applied active ingredients are accounted for, thereby proving the absence of unaccounted environmental leakage.

Protocol: Quantifying Acaricide Wash-Off and Sebum Adherence

  • Substrate Dosing & Sebum Simulation: Apply a standardized dose (e.g., 15 mg/kg) of demiditraz racemate formulation to a synthetic lipophilic substrate mimicking canine sebum (composed of squalene, wax esters, and triglycerides).

    • Causality: This accurately models the primary retention mechanism of the drug on the host's skin, which is the foundational reason for its low environmental release.

  • Simulated Aqueous Wash-Off: After a 48-hour adherence period, subject the substrate to a simulated rainfall/bathing event using 500 mL of agitated distilled water at 25°C for 15 minutes.

    • Causality: This stresses the formulation under worst-case environmental release conditions to test the limits of its lipophilic adherence.

  • HPLC-MS/MS Quantification: Extract the wash-water using liquid-liquid extraction (LLE) with dichloromethane. Quantify the demiditraz concentration using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), utilizing a deuterated internal standard (Demiditraz-d4).

    • Causality: Isotope dilution mass spectrometry corrects for matrix effects and extraction losses, ensuring absolute quantitative accuracy.

  • Self-Validation via Mass Balance: Extract the remaining demiditraz from the synthetic sebum substrate. Calculate the total mass balance: (Mass in Wash-Water + Mass in Substrate) / Initial Dose.

Workflow Start Topical Application (Spot-on Formulation) Partition Lipophilic Partitioning (Log Kow = 2.8) Start->Partition Fur & Skin Adherence Exposure Environmental Exposure Modeling Start->Exposure Indoor Use Assumption Partition->Exposure Low Bioaccumulation Toxicity Non-Target Toxicity Assessment Exposure->Toxicity If Threshold Exceeded Result De Minimis Ecological Risk (No Effect on Listed Species) Exposure->Result Negligible Runoff Toxicity->Result Category III Safety

Caption: Environmental impact assessment workflow for demiditraz spot-on formulations.

Conclusion

The transition from traditional acaricides like amitraz to demiditraz racemate highlights a critical advancement in veterinary pharmacology and environmental stewardship. By leveraging a lower Log Kow​ and an application method that inherently restricts environmental entry, demiditraz achieves potent octopamine receptor agonism without the collateral ecological damage associated with agricultural runoff.

References

  • JEAN HOLMES - Regulations.gov (Environmental Fate, Log Kow, and De Minimis Exposure). Regulations.gov.
  • Registration Decision for the New Active Ingredient Demiditraz (Toxicity Category III Classification). Regulations.gov.
  • Insecticides: Chemistries and Characteristics 2nd Edition (Amitraz Proinsecticide Mechanism). Radcliffe's IPM World Textbook.
  • Buy ETHYL {[4-(HEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE (EVT-1223147) (Demiditraz Racemate CAS No. 944263-08-5). EvitaChem.

Safety & Regulatory Compliance

Safety

Proper Disposal of Demiditraz Racemate: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Demiditraz Racemate in a laboratory setting. As a potent parasiticide and active pharmaceutical ingredient (API), proper h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Demiditraz Racemate in a laboratory setting. As a potent parasiticide and active pharmaceutical ingredient (API), proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.[1][2] This document moves beyond mere procedural instruction to explain the scientific rationale behind each step, fostering a culture of safety and environmental stewardship within your research team.

Understanding the Compound: Hazard Profile of Demiditraz Racemate

PropertyValueSource
Chemical Formula C13H16N2[3][5]
Molecular Weight 200.28 g/mol [3][5]
CAS Number 944263-08-5 (Racemate)[6]
Known Uses Veterinary Acaricide/Tick Repellant[1]
Primary Hazards May be harmful if swallowed or absorbed through skin.[4]

The core principle underpinning the disposal of Demiditraz Racemate is the prevention of its release into the environment. APIs can be potent environmental contaminants, potentially impacting aquatic ecosystems and non-target organisms.[7] Standard wastewater treatment plants are often not equipped to remove complex pharmaceutical compounds, leading to their accumulation in waterways.[7][8] Therefore, drain disposal is strictly prohibited.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of Demiditraz Racemate waste, from the point of generation to final pickup by hazardous waste professionals.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is a foundational principle of laboratory safety, preventing dangerous reactions and ensuring appropriate disposal pathways.[9]

  • Identify the Waste Stream: Determine the nature of the Demiditraz Racemate waste. Is it:

    • Pure, unused compound?

    • Contaminated labware (e.g., pipette tips, vials, gloves)?

    • Aqueous or solvent-based solutions containing the compound?

  • Segregate at the Source:

    • Solid Waste: Collect all non-sharp, contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste bag or container.

    • Liquid Waste: Collect all solutions containing Demiditraz Racemate in a dedicated, compatible, and sealable hazardous waste container.[9] Do not mix with other waste streams unless you have confirmed compatibility.

    • Sharps Waste: Any sharps (needles, scalpels, broken glass) contaminated with Demiditraz Racemate must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[10]

Step 2: Proper Containerization and Labeling

Clear and accurate labeling is mandated by regulatory bodies like OSHA and the EPA and is critical for the safety of all personnel who may handle the waste.[9][11]

  • Select the Right Container:

    • Use containers that are in good condition and compatible with the waste they will hold.[12] For liquid waste, ensure the container has a secure, leak-proof cap.

    • Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion and prevent spills.[12][13]

  • Labeling Requirements:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "Demiditraz Racemate". Avoid using abbreviations or chemical formulas.[12]

      • An accurate estimation of the concentration of all chemical constituents in the container.

      • The date accumulation started.

      • The specific hazards associated with the waste (e.g., "Toxic").

Step 3: Safe Storage in the Laboratory

Designated satellite accumulation areas (SAAs) are the approved locations for storing hazardous waste at or near the point of generation.[12]

  • Location: Store the waste container in a designated SAA, which should be under the control of the laboratory personnel generating the waste.[12]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[13]

  • Segregation: Store the Demiditraz Racemate waste away from incompatible materials.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste.[12][13]

Step 4: Arranging for Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Request a Pickup: Once the waste container is full (or before the accumulation time limit is reached, per institutional policy), submit a request for waste pickup through your EHS department's designated system.

  • Do Not Dispose Independently: Never attempt to dispose of Demiditraz Racemate waste through standard trash or down the drain.[4][14] The EPA label for the technical product explicitly warns against this.[4] For partly filled original containers, the directive is to "Call your local solid waste agency for disposal instructions."[4] In a research setting, this translates to contacting your EHS office.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of Demiditraz Racemate waste generated in a laboratory.

Demiditraz_Disposal_Workflow Demiditraz Racemate Waste Disposal Workflow cluster_generation Point of Generation cluster_segregation Segregation cluster_containment Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Demiditraz Racemate Waste Generated waste_type Characterize Waste Type start->waste_type solid Contaminated Solid Waste (Gloves, Wipes, etc.) waste_type->solid Solid liquid Aqueous/Solvent Solutions waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps solid_container Labeled Hazardous Waste Bag/Container solid->solid_container liquid_container Labeled, Sealed, Compatible Waste Bottle liquid->liquid_container sharps_container Labeled, Puncture-Proof Sharps Container sharps->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa pickup Request Pickup by EHS or Licensed Contractor saa->pickup end Proper Disposal via Incineration or other Approved Method pickup->end drain NO Drain Disposal trash NO Regular Trash Disposal

Caption: Decision workflow for the safe segregation and disposal of Demiditraz Racemate waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Minor Spill: For a small spill of solid material, carefully sweep it up using absorbent pads and place all contaminated materials into a designated hazardous waste container. For a small liquid spill, use a chemical spill kit to absorb the material.

  • Major Spill: In the case of a large or unmanageable spill, evacuate the area immediately. Alert your colleagues and contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Ingestion: Seek immediate medical attention.

    • In all cases of exposure, consult the material's Safety Data Sheet (SDS) and inform your supervisor and EHS office.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and fulfill your professional responsibility to protect our shared ecosystem.

References

  • OSHA Compliance For Laboratories. (2014, June 12). US Bio-Clean. [Link]

  • DEMIDITRAZ. precisionFDA. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Lab Close-Out | Division of Safety and Risk Services. University of Oregon. [Link]

  • US EPA, Pesticide Product Label, DEMIDITRAZ TECHNICAL, 09/09/2013. ChemRobotics.com. [Link]

  • Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater. (2020, February 25). Aquacycl. [Link]

  • Demiditraz | C13H16N2 | CID 24738933. PubChem - NIH. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Oregon Hazardous Waste Rules. Department of Environmental Quality. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • Disposal of Pesticides. National Pesticide Information Center. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • DEMIDITRAZ. Inxight Drugs. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste Recycling. US EPA. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. [Link]

  • Demiditraz — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Pesticide Registration Maintenance Fee; Notice of Receipt of Requests To Voluntarily Cancel Certain Pesticide Registrations and Notice of Intent To Cancel Certain Other Pesticide Registrations for Non-Payment. (2024, November 19). Federal Register. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). FDA. [Link]

  • BILLING CODE 6560-50-P ENVIRONMENTAL PROTECTION AGENCY [EPA-HQ-OPP-2024-0094; FRL-12286-01-OCSPP] Pesticide Registration Mainten. Federal Register. [Link]

  • Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment. Coftec. [Link]

  • Effectively removing medicine residues from wastewater. (2022, August 19). EnviroChemie. [Link]

  • Pesticide Registration Review; Proposed Decisions for Several Pesticides; Notice of Availability. (2024, March 7). Federal Register. [Link]

  • Pesticide Registration Maintenance Fee; Cancellation Order for Certain Pesticide Registrations. (2025, January 13). Federal Register. [Link]

Sources

Handling

Personal protective equipment for handling Demiditraz Racemate

Advanced Laboratory Safety and Handling Guide for Demiditraz Racemate Executive Summary & Chemical Identity Demiditraz Racemate (CAS No. 944263-08-5) is a highly potent formamidine-class acaricide and parasiticide utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Guide for Demiditraz Racemate

Executive Summary & Chemical Identity

Demiditraz Racemate (CAS No. 944263-08-5) is a highly potent formamidine-class acaricide and parasiticide utilized extensively in veterinary and agricultural drug development[1]. While it demonstrates profound efficacy against invertebrate pests, its mammalian acute toxicity profile is highly favorable, classified under EPA Toxicity Category III for acute oral and dermal exposure[2]. However, as a biologically active pharmaceutical ingredient (API), handling Demiditraz Racemate requires rigorous, scaled safety protocols. This guide provides drug development professionals with a self-validating operational framework to prevent occupational exposure, avoid cross-contamination, and maintain the chemical integrity of the compound[3].

Mechanistic Grounding: The Causality Behind the Controls

To design an effective safety protocol, scientists must first understand the compound's mechanism of action and environmental fate.

Demiditraz acts as a powerful agonist at the invertebrate octopamine receptor. By mimicking the neurotransmitter octopamine, it triggers a massive elevation of intracellular cyclic AMP (cAMP), leading to central nervous system hyperexcitation, paralysis, and death in target species[4].

In mammalian systems, the compound exhibits lower toxicity primarily because it undergoes rapid metabolic hydrolysis, cleaving the amidine bond to form less active arylamine metabolites that are subsequently excreted[4]. Despite this metabolic safeguard, chronic occupational exposure—particularly via inhalation of aerosolized powders or dermal absorption of solubilized compound—can overwhelm local detoxification pathways. Furthermore, Demiditraz is sparingly soluble in water but highly soluble in lipophilic organic solvents such as N-methylpyrrolidone (NMP) and Miglyol[5]. When dissolved in these solvents, the compound's ability to permeate standard laboratory gloves increases exponentially, necessitating advanced dermal protection during formulation.

Pharmacological & Environmental Fate Visualization

G cluster_invertebrate Invertebrate Target Pathway cluster_mammal Mammalian / Environmental Fate Demiditraz Demiditraz Racemate (Formamidine) Octopamine Octopamine Receptor (Agonist Action) Demiditraz->Octopamine High Affinity Hydrolysis Metabolic Hydrolysis (Amidine Cleavage) Demiditraz->Hydrolysis Mammalian Enzymes cAMP cAMP Elevation & Nervous Hyperexcitation Octopamine->cAMP Death Paralysis & Death cAMP->Death Excretion Detoxification & Excretion Hydrolysis->Excretion

Fig 1: Demiditraz Racemate dual-pathway mechanism: Invertebrate activation vs. mammalian hydrolysis.

Quantitative PPE & Engineering Controls Matrix

Personal Protective Equipment (PPE) must be dynamically scaled based on the mass of Demiditraz Racemate being handled. The table below outlines the mandatory safety matrix.

Operational ScaleTarget QuantityRespiratory ProtectionEye/Face ProtectionSkin/Body ProtectionEngineering Controls
Analytical < 10 mgN95 or equivalent particulate maskSafety glasses with side shieldsDouble nitrile gloves (min 4 mil), standard lab coatClass II Biological Safety Cabinet (BSC) or standard fume hood
Preparative 10 mg – 100 gHalf-face respirator with P100 cartridgesChemical splash gogglesDouble nitrile gloves (extended cuff), impermeable Tyvek apronCertified chemical fume hood (80-120 fpm face velocity)
Formulation > 100 gPowered Air-Purifying Respirator (PAPR)Full face shield over gogglesChemical-resistant suit, butyl rubber gloves over nitrileGlovebox or isolated containment isolator

Table 1: Scaled PPE and Engineering Controls for Demiditraz Racemate handling.

Operational Workflows & Handling Protocols

To ensure both operator safety and the chemical stability of Demiditraz Racemate, follow this self-validating procedural workflow for powder weighing and solubilization.

Step 1: Environmental Verification

  • Action: Before opening the primary Demiditraz container, verify that the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to contain aerosolized fine powders, while velocities above 120 fpm create turbulent aerodynamic eddies that can blow the powder out of the hood and into the operator's breathing zone.

Step 2: Static Dissipation

  • Action: Wipe the exterior of the weighing balance and spatulas with an anti-static wipe. Use a static eliminator (ionizing fan or gun) if ambient laboratory humidity is below 40%.

  • Causality: Formamidine powders are highly prone to static cling. Unmitigated static can cause sudden aerosolization of the API, leading to inhalation risks and cross-contamination of the workspace.

Step 3: Closed-System Transfer

  • Action: Using a grounded, anti-static micro-spatula, transfer the required mass of Demiditraz Racemate into a pre-tared, sealable glass vial. Crucial: Seal the vial before removing it from the balance enclosure.

Step 4: Solubilization

  • Action: Inject the chosen organic solvent (e.g., DMSO, NMP, or Miglyol) directly into the sealed vial via a septum[5].

  • Causality: Demiditraz is highly lipophilic. Once in an organic solution, its ability to permeate standard nitrile gloves increases drastically. Keeping the system closed during solvent addition prevents accidental dermal exposure to the highly concentrated liquid phase.

Step 5: Homogenization

  • Action: Vortex the sealed vial until the solution is optically clear.

  • Causality: Avoid using ultrasonic baths without a cooling jacket; excess heat can accelerate the premature degradation and oxidation of the amidine bond, compromising the integrity of your experiment.

Spill Response and Disposal Plan

Because Demiditraz undergoes hydrolysis, its environmental persistence can be actively mitigated during a spill. However, acute spills require immediate, structured containment.

Step-by-Step Spill Response:

  • Isolate & Elevate PPE: Evacuate unprotected personnel from the immediate vicinity. Don preparative-scale PPE (P100 respirator, splash goggles, extended-cuff gloves).

  • Containment (Dry Spill): Do not dry sweep, as this aerosolizes the API. Gently cover the spilled powder with absorbent pads dampened with a mild 1% acetic acid solution.

    • Causality: Mildly acidic aqueous environments actively promote the hydrolysis of the formamidine structure into less toxic breakdown products, neutralizing the hazard in real-time.

  • Containment (Liquid Spill): If the spill involves Demiditraz dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to lock the solvent.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a mixture of water and laboratory-grade detergent, followed by a final ethanol wipe-down to remove any residual lipophilic traces.

Disposal Plan: All Demiditraz Racemate waste (solid powder, liquid solutions, and contaminated PPE) must be classified as hazardous chemical waste.

  • Never pour solutions down the drain, as the compound is highly toxic to aquatic invertebrates.

  • Store waste in clearly labeled, tightly sealed HDPE or glass containers, strictly segregated from strong oxidizing agents.

  • Final disposal must be conducted via high-temperature incineration at an EPA-approved (or local equivalent) hazardous waste facility[2].

References

  • Title: Demiditraz — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Registration Decision for the New Active Ingredient Demiditraz Source: regulations.gov (U.S. Environmental Protection Agency) URL: [Link]

  • Source: patents.google.com (European Patent Office)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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